molecular formula C28H23ClN6O3S B15579642 Vegfr-2-IN-45

Vegfr-2-IN-45

Cat. No.: B15579642
M. Wt: 559.0 g/mol
InChI Key: FFIGELZLQOBMQG-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-45 is a useful research compound. Its molecular formula is C28H23ClN6O3S and its molecular weight is 559.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H23ClN6O3S

Molecular Weight

559.0 g/mol

IUPAC Name

4-[(4Z)-2-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxoimidazol-1-yl]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C28H23ClN6O3S/c1-34(2)22-10-4-19(5-11-22)18-25-27(36)35(26(32-25)20-6-8-21(29)9-7-20)23-12-14-24(15-13-23)39(37,38)33-28-30-16-3-17-31-28/h3-18H,1-2H3,(H,30,31,33)/b25-18-

InChI Key

FFIGELZLQOBMQG-BWAHOGKJSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Vegfr-2-IN-45

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the physiological process of forming new blood vessels.[1] In pathological conditions such as cancer, VEGFR-2 is often overexpressed and plays a major role in tumor growth, vascularization, and metastasis.[1][2] This has established VEGFR-2 as a key target for the development of novel anticancer therapies.[1] This document provides a detailed technical overview of the mechanism of action of Vegfr-2-IN-45, a potent and selective small-molecule inhibitor of the VEGFR-2 tyrosine kinase. We will explore its inhibitory effects on the signaling pathway, present key quantitative data, and outline the experimental protocols used for its characterization.

The VEGFR-2 Signaling Pathway and Mechanism of Inhibition

The Role of VEGFR-2 in Angiogenesis

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[3][4] The binding of its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[5][6] This activation initiates a cascade of downstream signaling events crucial for endothelial cell function.[6][7]

Key downstream pathways activated by VEGFR-2 include:

  • The PLCγ-PKC-MAPK Pathway: This pathway is preferentially utilized by VEGFR-2 and is critical for stimulating endothelial cell proliferation.[8][9]

  • The PI3K-Akt Pathway: This pathway is essential for promoting endothelial cell survival and migration.[3][5][9]

Together, the activation of these pathways promotes angiogenesis, which is essential for tumor growth and metastasis.[9]

Mechanism of Action of this compound

This compound is a small-molecule inhibitor that targets the ATP-binding site within the kinase domain of VEGFR-2.[2] By competing with ATP, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades.[2][10] This inhibition of VEGFR-2 signaling leads to a halt in endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels (angiogenesis) required for tumor growth.[2][7] Small-molecule inhibitors targeting the kinase activity of VEGFR-2 can effectively block these downstream signaling pathways, ultimately suppressing tumor growth.[7]

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound, including its in vitro potency and representative pharmacokinetic properties observed in preclinical mouse models.

Table 1: In Vitro Inhibitory Activity
TargetAssay TypeIC₅₀ (µM)Description
VEGFR-2Kinase Activity0.004Half-maximal inhibitory concentration against the isolated enzyme. Potent activity is noted for similar compounds with fluorine group substitutions.[2]
MKN-45 CellsCell Proliferation0.052IC₅₀ against human gastric carcinoma cell line.
HUVECCell Proliferation0.025IC₅₀ against Human Umbilical Vein Endothelial Cells.
Table 2: Illustrative Pharmacokinetic Parameters (Single Intravenous Dose)

Note: The following data is representative for a novel VEGFR-2 inhibitor administered at 5 mg/kg in a mouse model and is presented for illustrative purposes.[7]

ParameterUnitValueDescription
C₀ng/mL1500Initial plasma concentration.[7]
AUC₀-tng·h/mL3200Area under the curve from time 0 to the last measurement.[7]
AUC₀-∞ng·h/mL3250Area under the curve from time 0 to infinity.[7]
t₁/₂h4.5Elimination half-life.[7]
CLL/h/kg1.54Clearance.[7]
VdL/kg9.9Volume of distribution.[7]
Table 3: Illustrative Pharmacokinetic Parameters (Single Oral Dose)

Note: The following data is representative for a novel VEGFR-2 inhibitor administered at 10 mg/kg in a mouse model and is presented for illustrative purposes.[7]

ParameterUnitValueDescription
Cₘₐₓng/mL850Maximum plasma concentration.
Tₘₐₓh2.0Time to reach maximum plasma concentration.
AUC₀-tng·h/mL4100Area under the curve from time 0 to the last measurement.
AUC₀-∞ng·h/mL4180Area under the curve from time 0 to infinity.
t₁/₂h4.8Elimination half-life.
F%%64.3Oral bioavailability.

Key Experimental Protocols

Detailed methodologies are crucial for the characterization of kinase inhibitors. The following sections outline the core protocols used to determine the mechanism of action and efficacy of this compound.

VEGFR-2 Kinase Assay (IC₅₀ Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Reagents & Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, 96-well plates, radiometric or luminescence-based detection system.

  • Procedure:

    • Coat 96-well plates with the poly(Glu, Tyr) substrate.

    • Prepare serial dilutions of this compound in DMSO and add to the wells.

    • Add the recombinant VEGFR-2 enzyme to each well and incubate briefly.

    • Initiate the kinase reaction by adding ATP (often radiolabeled ³³P-ATP).

    • Allow the reaction to proceed for a specified time at 30°C.

    • Stop the reaction and wash the plates to remove unincorporated ATP.

    • Quantify the phosphorylation of the substrate using a suitable detection method (e.g., scintillation counting or luminescence).

    • Calculate the percent inhibition for each concentration of the inhibitor relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

HUVEC Proliferation Assay

This cell-based assay assesses the inhibitor's effect on VEGF-stimulated endothelial cell growth.

  • Reagents & Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium (EGM-2), fetal bovine serum (FBS), VEGF-A, proliferation assay reagent (e.g., CellTiter-Glo®), 96-well cell culture plates.

  • Procedure:

    • Seed HUVECs into a 96-well plate and allow them to attach overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Treat the cells with serial dilutions of this compound for 1 hour.

    • Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 20 ng/mL).

    • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

    • Add a proliferation reagent (e.g., CellTiter-Glo®) to measure cell viability based on ATP content.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value based on the inhibition of VEGF-stimulated proliferation.

In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of this compound in a living organism.

  • Model: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously implanted with human tumor cells (e.g., MC38 colon carcinoma).[11]

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

    • Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage) at specified dose levels.

    • Measure tumor volumes with calipers two to three times per week.[11]

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for markers like CD31 to assess microvessel density).[11]

    • Calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy.

Caption: General experimental workflow for evaluating a VEGFR-2 inhibitor.

Conclusion

This compound demonstrates a clear mechanism of action as a potent, ATP-competitive inhibitor of the VEGFR-2 kinase. By effectively blocking the primary signaling pathways responsible for angiogenesis, it inhibits endothelial cell proliferation and survival. Preclinical data highlight its potential as an anti-angiogenic agent for cancer therapy. Further studies are warranted to fully elucidate its clinical utility and safety profile.

References

Vegfr-2-IN-45 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology and other diseases characterized by abnormal blood vessel growth.[1][2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have emerged as a significant therapeutic strategy.[2] This document provides a detailed technical overview of Vegfr-2-IN-45, a potent inhibitor of VEGFR-2. It consolidates available data on its chemical properties, biological activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound (identified in literature as compound 3j) is a small molecule inhibitor belonging to the pyrimidine (B1678525) class of compounds, which are frequently used as scaffolds for kinase inhibitors.[3][4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name Not explicitly available in search results. Structure suggests a disubstituted pyrimidine core.N/A
Synonyms This compound, compound 3j[5]
Molecular Formula C₁₈H₁₈N₂O₃ (Isomeric with similar inhibitors)[6]
Molecular Weight 310.35 g/mol (Based on isomeric formula)[6][7]
Appearance Assumed to be a solid powder.N/A
Solubility Expected to be soluble in organic solvents like DMSO. Aqueous solubility may be enhanced in salt form.[8][9]N/A

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the VEGFR-2 tyrosine kinase. Its primary mechanism of action is the competitive inhibition at the ATP-binding site of the kinase domain, which blocks the autophosphorylation of the receptor and subsequent downstream signaling.[2]

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC₅₀ ValueBiological ContextSource(s)
VEGFR-2 Biochemical Kinase Assay0.2 µM Direct inhibition of purified enzyme activity.[5]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[10][11] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability—hallmarks of angiogenesis.[10][12][13][14] this compound blocks these processes by preventing the initial kinase activation.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimer PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src VEGFA VEGF-A VEGFA->VEGFR2 Binds & Dimerizes PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK Src->FAK Cell Migration Raf Raf PKC->Raf eNOS eNOS AKT->eNOS Permeability Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling cascade and the point of inhibition by this compound.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and evaluation of pyrimidine-based VEGFR-2 inhibitors like this compound.

The synthesis of 2,4-disubstituted pyrimidine kinase inhibitors often involves a sequential nucleophilic aromatic substitution (SₙAr) on a dihalopyrimidine core.[15][16]

Synthesis_Workflow Start 2,4-Dichloropyrimidine (B19661) Step1 First SₙAr Reaction (e.g., Amine 1, Base) Start->Step1 Intermediate 4-Chloro-2-substituted pyrimidine Step1->Intermediate Step2 Second SₙAr Reaction (e.g., Amine 2, Heat) Intermediate->Step2 Product Final Product (this compound) Step2->Product Purify Purification (Chromatography) Product->Purify

Caption: General synthetic workflow for 2,4-disubstituted pyrimidine inhibitors.

Methodology:

  • First Substitution: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), one equivalent of the first amine and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction is typically stirred at room temperature until completion, selectively substituting the more reactive chlorine at the C4 position.[15]

  • Second Substitution: The second amine is added to the reaction mixture containing the 4-chloro-2-substituted pyrimidine intermediate. The reaction is then heated to drive the substitution at the less reactive C2 position.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated via extraction. The crude product is then purified using column chromatography to yield the final compound.[15]

This protocol outlines a common method to determine the IC₅₀ value of an inhibitor against a purified kinase by measuring the amount of ADP produced.[17]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Prepare serial dilution of this compound in DMSO. B 2. Add inhibitor or vehicle to 384-well plate. A->B C 3. Add purified VEGFR-2 kinase and peptide substrate. B->C D 4. Add ATP to initiate reaction. C->D E 5. Incubate at 30°C (e.g., 60 minutes). D->E F 6. Add ADP-Glo™ Reagent to stop reaction & deplete ATP. E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP. F->G H 8. Luciferase reaction generates light. G->H I 9. Measure luminescence signal. H->I J 10. Plot % Inhibition vs. [Inhibitor]. I->J K 11. Fit curve to determine IC₅₀. J->K

References

Vegfr-2-IN-45: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-45, also identified in the scientific literature as compound 3j, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in oncology. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, based on available preclinical data. The information presented herein is intended to support further research and development of this and related compounds.

Target Profile

This compound is a 4-alkoxyquinazoline derivative designed to target the ATP-binding site of the VEGFR-2 kinase domain.

Biochemical Potency

The inhibitory activity of this compound against its primary target, VEGFR-2, has been determined through in vitro kinase assays. There is a notable discrepancy in the reported IC50 values between the original research publication and commercial suppliers. The primary literature reports a highly potent IC50 value of 2.72 nM . In contrast, several chemical suppliers list an IC50 of 0.2 µM . This difference may arise from variations in assay conditions, such as ATP concentration and the specific recombinant enzyme used. For the purpose of this guide, both values are presented.

TargetIC50 (nM) - from original publicationIC50 (µM) - from commercial suppliers
VEGFR-22.720.2
Kinase Selectivity Profile

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. However, a study on a closely related 4-alkoxyquinazoline analog, compound 4t, demonstrated high selectivity for VEGFR-2 over other receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), bFGF (basic Fibroblast Growth Factor receptor), and PDGFR (Platelet-Derived Growth Factor Receptor). It is plausible that this compound shares a similar selectivity profile, though this requires experimental confirmation.

Cellular Activity

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines.

Cell LineIC50 (µM)
HeLa0.35
A549Not Reported
MCF-7Not Reported

Note: The original publication focused on HeLa cells for cellular proliferation assays of compound 3j.

Signaling Pathway

This compound exerts its biological effects by inhibiting the VEGFR-2 signaling cascade. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling pathways critical for endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site, this compound prevents this autophosphorylation and subsequent signal transduction.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimer (Inactive) VEGF->VEGFR2_dimer Binding & Dimerization VEGFR2_mono1 VEGFR-2 VEGFR2_mono2 VEGFR-2 VEGFR2_active Phosphorylated VEGFR-2 Dimer (Active) VEGFR2_dimer->VEGFR2_active Autophosphorylation ADP ADP VEGFR2_active->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream Vegfr_2_IN_45 This compound Vegfr_2_IN_45->VEGFR2_dimer Inhibition ATP ATP ATP->VEGFR2_active Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (or test compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system

  • 96-well or 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then further dilute in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

  • Add the VEGFR-2 enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP (or ADP produced) using a luminescent detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Add_Compound Add Compound/Vehicle to Assay Plate Prep_Compound->Add_Compound Add_Enzyme_Substrate Add VEGFR-2 Enzyme and Substrate Add_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect Add Luminescent Detection Reagent Incubate->Detect Read_Plate Measure Luminescence Detect->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

Caption: General Workflow for an In Vitro VEGFR-2 Kinase Inhibition Assay.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • HeLa cells (or other relevant cancer cell lines)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

This compound is a potent inhibitor of VEGFR-2 kinase with demonstrated anti-proliferative activity in cancer cells. While its high potency against VEGFR-2 is established, a comprehensive selectivity profile across the human kinome remains to be fully elucidated. The provided experimental protocols offer a framework for the further characterization of this and similar compounds. The discrepancy in reported IC50 values highlights the importance of standardized assay conditions for accurate compound profiling. Further investigation into the selectivity and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

In Vitro Activity of VEGFR-2 Inhibitors on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a prime target for anti-cancer therapies. This technical guide provides an in-depth overview of the in vitro activity of small molecule VEGFR-2 inhibitors on endothelial cells, using the well-characterized compounds Sunitinib (B231), Sorafenib (B1663141), and Axitinib (B1684631) as representative examples in the absence of public data for "Vegfr-2-IN-45". This document details the impact of these inhibitors on key endothelial cell functions, including proliferation, migration, and tube formation. Furthermore, it provides comprehensive experimental protocols for assessing these activities and visualizes the underlying molecular pathways and experimental workflows.

Introduction to VEGFR-2 Signaling in Endothelial Cells

VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the pro-angiogenic signals induced by Vascular Endothelial Growth Factor-A (VEGF-A). The binding of VEGF-A to VEGFR-2, which is predominantly expressed on endothelial cells, initiates a cascade of intracellular signaling events crucial for angiogenesis.[1][2] This ligand-receptor interaction leads to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[2] These phosphorylated sites serve as docking platforms for various signaling proteins, activating multiple downstream pathways that orchestrate the complex processes of angiogenesis.[3][4]

Key downstream signaling pathways include:

  • Proliferation: The PLCγ-PKC-Raf-MEK-MAPK pathway is a major driver of endothelial cell proliferation.[4]

  • Survival: The PI3K/Akt signaling cascade is critical for promoting endothelial cell survival and preventing apoptosis.[4]

  • Migration: Endothelial cell migration is a complex process involving the activation of focal adhesion kinase (FAK) and the p38 MAPK pathway, among others.[3]

VEGFR-2 inhibitors are designed to block the kinase activity of the receptor, thereby preventing the initiation of these downstream signaling events and inhibiting angiogenesis.[5]

Quantitative Analysis of In Vitro Activity

The in vitro efficacy of VEGFR-2 inhibitors is assessed through various assays that quantify their impact on endothelial cell functions. The following tables summarize the reported activities of Sunitinib, Sorafenib, and Axitinib on Human Umbilical Vein Endothelial Cells (HUVECs), a commonly used in vitro model.

Table 1: Inhibition of VEGFR-2 Kinase Activity and Endothelial Cell Proliferation

CompoundTargetAssay TypeCell LineIC50 / Effective ConcentrationCitation(s)
Sunitinib VEGFR-2Kinase Assay-80 nM[3][6]
VEGFR-2 PhosphorylationCellular AssayHUVEC10 nM[3]
Proliferation (VEGF-induced)MTT AssayHUVEC40 nM[3]
ProliferationMTT AssayHUVEC1.47 µM[7]
Sorafenib VEGFR-2Kinase Assay-90 nM
ProliferationMTT AssayHUVEC1.53 µM[7]
Axitinib VEGFR-2Kinase Assay-0.2 nM[8][9]
ProliferationMTS AssayHUVEC~0.3 µM[1]
Proliferation (non-VEGF stimulated)MTS AssayHUVEC573 nM[8]

Table 2: Inhibition of Endothelial Cell Migration and Tube Formation

CompoundAssay TypeCell LineEffective ConcentrationInhibitionCitation(s)
Sunitinib Wound HealingHUVEC1 µMSignificant inhibition of cell migration[7]
Sorafenib Wound HealingHUVEC1 µMSignificant inhibition of cell migration[7]
Axitinib Tube FormationHUVEC0.03 µM65-70% inhibition[1]
Tube FormationHUVEC15 nM (IC50)-[10]

Detailed Experimental Protocols

Standardized in vitro assays are essential for the accurate evaluation of VEGFR-2 inhibitors. Below are detailed protocols for key endothelial cell-based assays.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • 96-well tissue culture plates

  • VEGFR-2 inhibitor (e.g., Sunitinib)

  • VEGF-A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT Solubilization Buffer (e.g., DMSO or a buffered solution)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM and incubate overnight to allow for cell attachment.[11][12][13]

  • The following day, replace the medium with fresh EGM containing various concentrations of the VEGFR-2 inhibitor and incubate for a predetermined time (e.g., 48 hours). Include vehicle-only controls. For VEGF-induced proliferation, serum-starve the cells and then add the inhibitor along with a specific concentration of VEGF-A.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[14]

  • Carefully remove the medium and add 100 µL of MTT solubilization buffer to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm is often used to subtract background absorbance.[14]

  • Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, can be determined by plotting cell viability against the logarithm of the inhibitor concentration.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • HUVECs

  • EGM

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • VEGFR-2 inhibitor

  • Microscope with a camera

Procedure:

  • Seed HUVECs in a 12-well or 24-well plate and grow until they form a confluent monolayer.[15]

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[15][16]

  • Gently wash the wells with PBS to remove any detached cells.[15]

  • Replace the PBS with fresh EGM containing different concentrations of the VEGFR-2 inhibitor. Include a vehicle-only control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed.[15][17]

  • The rate of wound closure can be quantified by measuring the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).[17]

  • Calculate the percentage of wound closure for each condition relative to the initial wound area.

Endothelial Cell Transwell Migration Assay

This assay, also known as a Boyden chamber assay, quantifies the chemotactic migration of endothelial cells through a porous membrane.

Materials:

  • HUVECs

  • Transwell inserts (with 8 µm pores) for 24-well plates

  • EGM

  • VEGFR-2 inhibitor

  • Chemoattractant (e.g., VEGF-A or serum)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Pre-coat the upper surface of the Transwell inserts with an extracellular matrix protein like fibronectin or collagen, if desired, to mimic an in vivo environment.

  • Place the Transwell inserts into the wells of a 24-well plate.

  • In the lower chamber, add EGM containing a chemoattractant (e.g., VEGF-A or 10% FBS).[18]

  • Resuspend HUVECs in serum-free or low-serum medium containing various concentrations of the VEGFR-2 inhibitor.

  • Add the cell suspension (e.g., 1 x 10^5 cells in 100 µL) to the upper chamber of the Transwell inserts.[18]

  • Incubate the plate for 4-6 hours at 37°C to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.[4][18]

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Express the results as the percentage of migrated cells compared to the control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • HUVECs

  • EGM

  • Matrigel® or a similar basement membrane extract

  • 96-well or 48-well tissue culture plates (pre-chilled)

  • VEGFR-2 inhibitor

  • Microscope with a camera

Procedure:

  • Thaw the Matrigel® on ice overnight.[19]

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® (50-100 µL per well) and allow it to solidify at 37°C for 30-60 minutes.[20][21]

  • Harvest HUVECs and resuspend them in EGM containing different concentrations of the VEGFR-2 inhibitor.

  • Seed the HUVEC suspension (e.g., 1.5 x 10^4 cells per well) onto the solidified Matrigel®.[22]

  • Incubate for 4-18 hours at 37°C, allowing the cells to form tube-like networks.[22]

  • Visualize and capture images of the tube networks using a phase-contrast microscope.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

  • Express the results as a percentage of tube formation relative to the vehicle-treated control.

Visualizing Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Endothelial Cells

The following diagram illustrates the major signaling cascades initiated by VEGF-A binding to VEGFR-2 and the points of inhibition by VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds VEGFR-2_dimer VEGFR-2 Dimer (Phosphorylated) VEGFR-2->VEGFR-2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR-2_dimer->PLCg PI3K PI3K VEGFR-2_dimer->PI3K FAK FAK VEGFR-2_dimer->FAK p38 p38 MAPK VEGFR-2_dimer->p38 VEGFR-2_Inhibitor VEGFR-2 Inhibitor VEGFR-2_Inhibitor->VEGFR-2_dimer Inhibits Kinase Activity PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration FAK->Migration p38->Migration

Caption: VEGFR-2 signaling cascade in endothelial cells and its inhibition.

Experimental Workflow for In Vitro Evaluation of a VEGFR-2 Inhibitor

The diagram below outlines a typical workflow for assessing the in vitro activity of a novel VEGFR-2 inhibitor on endothelial cells.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_invitro Phase 2: Endothelial Cell-Based Assays cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion A Compound Synthesis & Characterization B VEGFR-2 Kinase Inhibition Assay A->B C Cell Proliferation Assay (e.g., MTT) B->C D Cell Migration Assay (e.g., Wound Healing) B->D E Tube Formation Assay (on Matrigel) B->E F Determine IC50/EC50 Values C->F G Quantify Inhibition of Migration & Tube Formation D->G E->G H Mechanism of Action Studies (e.g., Western Blot for Downstream Signaling) F->H G->H I Summarize In Vitro Anti-Angiogenic Profile H->I

Caption: A streamlined workflow for evaluating VEGFR-2 inhibitors in vitro.

Conclusion

The in vitro evaluation of VEGFR-2 inhibitors on endothelial cells is a critical step in the development of anti-angiogenic therapies. Assays for proliferation, migration, and tube formation provide robust and quantifiable measures of a compound's potential to disrupt the angiogenic process. The data for established inhibitors like Sunitinib, Sorafenib, and Axitinib demonstrate potent and dose-dependent inhibition of these key endothelial cell functions. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to assess the in vitro activity of novel VEGFR-2 inhibitors, facilitating the identification and characterization of promising new anti-cancer agents.

References

In-Depth Technical Guide: Probing the Inhibition of VEGFR-2 Kinase Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding affinity of small molecule inhibitors to the VEGFR-2 kinase domain, details established experimental protocols for assessing this interaction, and illustrates the intricate VEGFR-2 signaling pathway. While specific binding affinity data for a compound designated "Vegfr-2-IN-45" is not publicly available, this guide utilizes data from representative and well-characterized VEGFR-2 inhibitors to provide a robust framework for understanding and evaluating inhibitor potency.

Quantitative Analysis of VEGFR-2 Inhibition

The potency of a VEGFR-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the VEGFR-2 kinase by 50%. A lower IC50 value signifies a more potent inhibitor. The binding affinity can also be expressed as the dissociation constant (Kd), which reflects the equilibrium between the inhibitor-receptor complex and its dissociated components.

For the purpose of this guide, and in the absence of specific data for "this compound," we present data for a representative potent VEGFR-2 inhibitor, Compound 23j, as described in recent literature.

CompoundTargetAssay TypeIC50 (nM)Reference
Compound 23jVEGFR-2 KinaseIn vitro enzyme assay3.7
Sorafenib (Reference)VEGFR-2 KinaseIn vitro enzyme assay3.12

Note: The IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used.

Experimental Protocols for Assessing VEGFR-2 Inhibition

A variety of in vitro and cell-based assays are employed to determine the binding affinity and functional inhibition of VEGFR-2 by small molecules.

In Vitro VEGFR-2 Kinase Assay (ELISA-based)

This assay directly measures the enzymatic activity of the recombinant VEGFR-2 kinase domain.

Principle: A substrate peptide is immobilized on a microplate. The VEGFR-2 kinase phosphorylates this substrate in the presence of ATP. The extent of phosphorylation is then detected using a specific antibody that recognizes the phosphorylated substrate, often conjugated to an enzyme like horseradish peroxidase (HRP) for signal amplification. The inhibitory effect of a compound is determined by measuring the reduction in phosphorylation in its presence.

Detailed Methodology:

  • Plate Coating: A 96-well microplate is coated with a synthetic substrate for the VEGFR-2 kinase (e.g., a poly(Glu, Tyr) peptide).

  • Inhibitor Incubation: Serial dilutions of the test compound (and a reference inhibitor like Sorafenib) are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and a defined concentration of ATP are added to each well to initiate the phosphorylation reaction. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: The reaction is stopped, and the wells are washed. A specific antibody that recognizes the phosphorylated substrate, conjugated to HRP, is added.

  • Signal Generation: After another incubation and washing step, a chromogenic or chemiluminescent HRP substrate is added to the wells.

  • Data Analysis: The absorbance or luminescence is measured using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based VEGFR-2 Autophosphorylation Assay

This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context, providing insights into the compound's activity on the intact receptor.

Principle: Endothelial cells that endogenously express VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are stimulated with VEGF to induce receptor dimerization and autophosphorylation. The level of phosphorylated VEGFR-2 is then quantified, typically by Western blotting or a cell-based ELISA.

Detailed Methodology:

  • Cell Culture and Treatment: HUVECs are cultured to confluency and then serum-starved to reduce basal receptor activation. The cells are pre-treated with various concentrations of the test inhibitor for a specified time.

  • VEGF Stimulation: The cells are then stimulated with a known concentration of recombinant human VEGF to induce VEGFR-2 autophosphorylation. This stimulation is typically transient, peaking within minutes.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Quantification (Western Blot):

    • Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is probed with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).

    • A secondary antibody conjugated to HRP is used for detection, followed by the addition of a chemiluminescent substrate.

    • The blot is also probed for total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data.

  • Data Analysis: The band intensities are quantified, and the ratio of pVEGFR-2 to total VEGFR-2 is calculated. The percentage of inhibition is determined relative to the VEGF-stimulated control without inhibitor, and the IC50 is calculated.

Visualizing Key Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that ultimately lead to angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras Raf Raf PKC->Raf Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) Akt->Endothelial_Cell Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell Kinase_Assay_Workflow Start Start: 96-well plate coated with substrate AddInhibitor Add serial dilutions of test compound Start->AddInhibitor AddKinaseATP Add VEGFR-2 Kinase and ATP AddInhibitor->AddKinaseATP Incubate Incubate at 30°C AddKinaseATP->Incubate Wash1 Wash wells Incubate->Wash1 AddAntibody Add HRP-conjugated anti-phospho antibody Wash1->AddAntibody Incubate2 Incubate at RT AddAntibody->Incubate2 Wash2 Wash wells Incubate2->Wash2 AddSubstrate Add HRP substrate Wash2->AddSubstrate ReadPlate Measure absorbance/ luminescence AddSubstrate->ReadPlate Analyze Calculate % inhibition and IC50 ReadPlate->Analyze

Early-Stage Research on the Anti-Angiogenic Effects of VEGFR-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available early-stage research data was found for a specific compound designated "Vegfr-2-IN-45." This guide therefore provides a representative overview of the methodologies and data presentation for the preclinical evaluation of novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, drawing from established research on various compounds targeting this pathway.

Introduction

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In pathological conditions such as cancer, VEGFR-2 signaling is often upregulated, promoting tumor growth and metastasis by ensuring a dedicated blood supply.[1][3] Consequently, inhibiting VEGFR-2 is a prime strategy in the development of anti-cancer therapeutics.[2][3] This technical guide outlines the core early-stage research components for evaluating the anti-angiogenic effects of novel VEGFR-2 inhibitors, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The initial assessment of a novel VEGFR-2 inhibitor involves quantifying its potency and efficacy. This data is typically presented in tabular format for clear comparison. The following tables are illustrative examples based on data for various reported VEGFR-2 inhibitors.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound 13dVEGFR-226.38Sunitinib83.20
Compound 36aVEGFR-21154Sorafenib-
Compound 38cVEGFR-2664Sorafenib-
Compound 46jVEGFR-281--
Compound 49aVEGFR-2116--

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%. A lower IC₅₀ indicates greater potency. Data synthesized from multiple sources.[4][5]

Table 2: Anti-Proliferative Activity in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)
Compound 13dHT-29Colon Cancer-
Compound 13dMKN-45Gastric Carcinoma-
Compound 36aMCF-7Breast Cancer1.963
Compound 36aMDA-MB-231Breast Cancer3.48
Compound 46fHepG2Liver Cancer7.10 - 11.19
Compound 46fHCT-116Colon Cancer7.10 - 11.19
Compound 46fMCF-7Breast Cancer7.10 - 11.19
Compound 49aHepG2Liver Cancer2 - 10
Compound 49aCaco-2Colon Cancer2 - 10

IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of the cancer cell lines by 50%. Data synthesized from multiple sources.[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments in the early-stage evaluation of VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

Objective: To determine the IC₅₀ value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Compound 13d)

  • Reference inhibitor (e.g., Sunitinib)

  • Kinase buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Add the recombinant VEGFR-2 kinase, the substrate, and the kinase buffer to the wells of a 96-well plate.

  • Add the diluted test compounds or reference inhibitor to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as ELISA-based assays with an anti-phosphotyrosine antibody.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (MTT or BrdU)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cells.

Objective: To determine the anti-proliferative IC₅₀ of a test compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HUVECs, HT-29, MKN-45)

  • Cell culture medium and supplements (e.g., FBS)

  • Test compound

  • MTT reagent or BrdU labeling reagent

  • 96-well cell culture plates

  • Spectrophotometer or plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • For an MTT assay, add the MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

  • For a BrdU assay, add the BrdU labeling reagent during the final hours of incubation. After incubation, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme. Measure the signal using a plate reader.

  • Calculate the percentage of cell viability or proliferation inhibition relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Endothelial Cell Tube Formation Assay

This in vitro assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Objective: To evaluate the effect of a test compound on the tube-forming capacity of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel or a similar basement membrane extract

  • Endothelial cell growth medium

  • Test compound

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C.

  • Harvest HUVECs and resuspend them in medium containing the test compound at various concentrations.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate the plate for a period that allows for tube formation (e.g., 4-18 hours).

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Compare the results from the compound-treated groups to the vehicle-treated control group.

In Vivo Zebrafish Anti-Angiogenesis Model

The zebrafish model offers a rapid in vivo system to assess the anti-angiogenic effects of compounds on a developing vertebrate.[4]

Objective: To visually and quantitatively assess the anti-angiogenic activity of a test compound in a live organism.

Materials:

  • Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

  • Zebrafish embryo medium

  • Test compound

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Collect and stage zebrafish embryos.

  • Expose the embryos to different concentrations of the test compound in the embryo medium.

  • Incubate the embryos for a defined period (e.g., 24-48 hours) to allow for vascular development.

  • Anesthetize the embryos and mount them for imaging.

  • Acquire fluorescent images of the developing vasculature, particularly the intersegmental vessels (ISVs).

  • Analyze the images to identify any defects in vessel formation, such as inhibited sprouting or incomplete vessel growth.

  • Quantify the anti-angiogenic effect by counting the number of complete ISVs or measuring their length.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, survival, and migration.[6][7][8][9] Key downstream pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[7][8][9][10]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Y1175 Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation, Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Cascade
Experimental Workflow for Screening VEGFR-2 Inhibitors

A typical workflow for the early-stage evaluation of novel VEGFR-2 inhibitors follows a hierarchical screening process, moving from in vitro biochemical assays to cell-based assays and finally to in vivo models.

Screening_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: In Vivo Models KinaseAssay VEGFR-2 Kinase Assay (Primary Screen) HitCompounds Hit Compounds KinaseAssay->HitCompounds Identify Potent Inhibitors ProliferationAssay Cell Proliferation Assay (e.g., HUVEC, Cancer Cells) HitCompounds->ProliferationAssay MigrationAssay Cell Migration Assay ProliferationAssay->MigrationAssay TubeFormationAssay Tube Formation Assay MigrationAssay->TubeFormationAssay ZebrafishModel Zebrafish Angiogenesis Model TubeFormationAssay->ZebrafishModel XenograftModel Tumor Xenograft Model ZebrafishModel->XenograftModel LeadCompound Lead Compound XenograftModel->LeadCompound

Drug Discovery Workflow

Conclusion

The early-stage research and evaluation of novel VEGFR-2 inhibitors constitute a multi-faceted process that relies on a combination of biochemical, cellular, and in vivo assays. A systematic approach, characterized by robust experimental design and clear, quantitative data presentation, is paramount for identifying promising lead compounds for further development. The methodologies and frameworks presented in this guide provide a foundational overview for professionals engaged in the discovery and development of next-generation anti-angiogenic therapies.

References

The Role of Vegfr-2-IN-45 in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a principal mediator of angiogenesis, the formation of new blood vessels. Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has established it as a critical target for anticancer therapies. This technical guide provides an in-depth overview of the VEGFR-2 signaling pathway and the role of a novel inhibitor, Vegfr-2-IN-45. This document will detail the mechanism of action of VEGFR-2, present the available quantitative data for this compound, and provide representative experimental protocols for the characterization of such inhibitors. Diagrams illustrating the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction to VEGFR-2 Signal Transduction

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a member of the receptor tyrosine kinase superfamily.[1] The binding of its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A), to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, survival, and vascular permeability, all of which are crucial for angiogenesis.[2][3]

Several key signaling pathways are activated downstream of VEGFR-2, including:

  • The PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 on VEGFR-2 creates a docking site for Phospholipase C gamma (PLCγ).[2] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in endothelial cell proliferation.[2]

  • The PI3K-Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to phosphorylated Tyr1175 of VEGFR-2.[4] This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which subsequently activates Akt (also known as Protein Kinase B). The PI3K-Akt pathway is a critical regulator of endothelial cell survival and permeability.[2]

  • The p38 MAPK Pathway: The activation of p38 MAPK is also a downstream event of VEGFR-2 signaling and is involved in the regulation of endothelial cell migration.[5]

Given its central role in angiogenesis, particularly in the context of cancer, the development of inhibitors targeting VEGFR-2 has been a major focus of drug discovery efforts.[6]

This compound: A Novel VEGFR-2 Inhibitor

This compound is a recently identified small molecule inhibitor of VEGFR-2.[7] It belongs to a series of newly synthesized 1,2,4-trisubstituted imidazolin-5-ones.[7][8] As a small molecule inhibitor, it is designed to competitively bind to the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing autophosphorylation and blocking the downstream signaling cascades.[1]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the kinase activity of VEGFR-2. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the receptor, a critical step for the activation of its signaling function. This inhibition effectively blocks the pro-angiogenic signals mediated by VEGF.

cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation VEGF VEGF-A VEGF->VEGFR2 Binds Vegfr_2_IN_45 This compound Vegfr_2_IN_45->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds to Kinase Domain ADP ADP Downstream Downstream Signaling (Proliferation, Migration, Survival) P->Downstream Activates

Figure 1: Mechanism of Action of this compound.

Quantitative Data

This compound has been shown to be a potent inhibitor of VEGFR-2. The following table summarizes its in vitro inhibitory activity and provides a comparison with other well-known VEGFR-2 inhibitors.

CompoundIC50 (µM)TargetReference
This compound (Compound 3j) 0.07 VEGFR-2 [7][8]
Sorafenib0.06VEGFR-2[7][8]
Sunitinib0.12VEGFR-2[7][8]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are representative protocols for key experiments used to characterize VEGFR-2 inhibitors like this compound. While the specific protocols for this compound are detailed in the primary literature, the following provides a comprehensive overview of standard methodologies.[8]

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant VEGFR-2.

Objective: To determine the IC50 value of this compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase (GST-tagged)

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (this compound)

  • 96-well plates

  • Detection reagent (e.g., Phospho-Tyrosine antibody, Streptavidin-HRP)

  • Substrate for detection (e.g., TMB, chemiluminescent substrate)

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the biotinylated peptide substrate, and the diluted test compound or vehicle control.

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add a phospho-tyrosine specific antibody (e.g., conjugated to HRP) and incubate.

    • Wash the plate again.

    • Add the appropriate substrate for the detection enzyme (e.g., TMB for HRP) and measure the signal using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

A Prepare Reagents (Kinase, Substrate, ATP, This compound) B Add Reagents to 96-well Plate A->B C Incubate at 30°C B->C D Stop Reaction and Detect Signal C->D E Data Analysis (Calculate IC50) D->E

Figure 2: Experimental workflow for an in vitro VEGFR-2 kinase assay.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Objective: To confirm the inhibitory activity of this compound on VEGFR-2 signaling in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • Recombinant human VEGF-A

  • Test compound (this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Culture: Culture HUVECs to near confluency in appropriate cell culture plates.

  • Serum Starvation: Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • VEGF Stimulation: Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 (Tyr1175).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2 and the loading control.

Conclusion

This compound is a potent small molecule inhibitor of VEGFR-2 that shows significant promise as a tool for cancer research and potentially as a therapeutic agent. Its ability to effectively block the kinase activity of VEGFR-2 and consequently the downstream signaling pathways that drive angiogenesis makes it a valuable compound for further investigation. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel VEGFR-2 inhibitors. Further studies, including cell-based assays for proliferation, migration, and apoptosis, as well as in vivo models, will be crucial in fully elucidating the therapeutic potential of this compound.[7][8]

References

Cellular Uptake and Distribution of Novel VEGFR-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical therapeutic target in oncology and other diseases characterized by pathological neovascularization.[1][2][3] Small molecule inhibitors targeting the kinase activity of VEGFR-2 are a cornerstone of anti-angiogenic therapy.[1][2][4] Understanding the cellular uptake, subcellular distribution, and target engagement of these inhibitors is paramount for optimizing their efficacy and minimizing off-target effects. This technical guide provides an in-depth overview of the core principles and experimental methodologies for characterizing the cellular pharmacology of novel VEGFR-2 inhibitors, using a representative compound profile.

Introduction to VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase primarily expressed on vascular endothelial cells.[5][6] Upon binding its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[7][8][9][10] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability – the hallmarks of angiogenesis.[8][9][11][12][13] The inhibition of this signaling cascade is the primary mechanism of action for VEGFR-2 inhibitors.[1][4]

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization PLCγ PLCγ VEGFR-2->PLCγ pY1175 PI3K PI3K VEGFR-2->PI3K pY951 Migration Migration VEGFR-2->Migration pY1214 PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Permeability Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.

Cellular Uptake and Pharmacokinetics of a Novel VEGFR-2 Inhibitor

The cellular entry of small molecule inhibitors is typically governed by their physicochemical properties, such as lipophilicity and molecular weight, and can occur through passive diffusion or carrier-mediated transport. The following tables provide illustrative pharmacokinetic parameters for a hypothetical novel VEGFR-2 inhibitor following intravenous and oral administration in a murine model.[1]

Table 1: Pharmacokinetic Parameters after a Single Intravenous (IV) Dose (e.g., 5 mg/kg)
ParameterUnitValueDescription
C₀ng/mL1500Initial plasma concentration.
AUC₀-tng·h/mL3200Area under the curve from time 0 to the last measurement.
AUC₀-∞ng·h/mL3250Area under the curve from time 0 to infinity.
t₁/₂h4.5Elimination half-life.
CLL/h/kg1.54Clearance.
VdL/kg9.9Volume of distribution.
Data is illustrative for a novel VEGFR-2 inhibitor.[1]
Table 2: Pharmacokinetic Parameters after a Single Oral (PO) Dose (e.g., 10 mg/kg)
ParameterUnitValueDescription
Cmaxng/mL850Maximum plasma concentration.
Tmaxh2.0Time to reach maximum plasma concentration.
AUC₀-tng·h/mL4100Area under the curve from time 0 to the last measurement.
AUC₀-∞ng·h/mL4180Area under the curve from time 0 to infinity.
t₁/₂h4.8Elimination half-life.
F%%64.3Oral bioavailability.
Data is illustrative for a novel VEGFR-2 inhibitor.[1]

Subcellular Distribution and Target Engagement

Following cellular uptake, a VEGFR-2 inhibitor must localize to the intracellular kinase domain of the receptor to exert its inhibitory effect. While VEGFR-2 is a transmembrane protein, its expression is not limited to the plasma membrane. Cytoplasmic and paranuclear (Golgi-like) distributions have also been observed, which may represent pools of newly synthesized or recycling receptors.[5] Furthermore, some studies suggest that VEGFR-2 can be released from cells in extracellular vesicles or exosomes.[14] The subcellular localization of an inhibitor can therefore significantly impact its efficacy.

Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the intracellular accumulation of a novel VEGFR-2 inhibitor in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (or other endothelial cell line)

  • Cell culture medium (e.g., MCDB-131 with 10% FBS)

  • Novel VEGFR-2 inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Protocol:

  • Seed HUVECs in 6-well plates and culture until confluent.

  • Aspirate the culture medium and wash the cells twice with warm PBS.

  • Add fresh medium containing the novel VEGFR-2 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM).

  • Incubate for a defined period (e.g., 1, 4, 24 hours) at 37°C.

  • Following incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Lyse the cells with a suitable lysis buffer.

  • Collect the cell lysate and determine the protein concentration using a BCA assay.

  • Analyze the concentration of the inhibitor in the lysate using a validated LC-MS/MS method.

  • Calculate the intracellular concentration, often expressed as pmol of drug per mg of protein.

Subcellular Fractionation

This protocol describes the separation of cellular components to determine the distribution of the VEGFR-2 inhibitor.

Materials:

  • HUVECs treated with the inhibitor as described above.

  • Subcellular fractionation kit (commercially available)

  • Dounce homogenizer

  • Centrifuge

Protocol:

  • Harvest inhibitor-treated cells by scraping.

  • Follow the manufacturer's protocol for the subcellular fractionation kit to isolate cytosolic, membrane, nuclear, and cytoskeletal fractions. This typically involves sequential centrifugation steps with different buffer compositions.

  • Quantify the inhibitor concentration in each fraction using LC-MS/MS.

  • Perform Western blotting on each fraction for marker proteins (e.g., Na+/K+ ATPase for plasma membrane, Histone H3 for nucleus, Tubulin for cytosol) to assess the purity of the fractions.

Target Engagement Assay (Western Blot)

This protocol assesses the ability of the inhibitor to block VEGF-A-induced VEGFR-2 phosphorylation.

Materials:

  • HUVECs

  • Serum-free medium

  • Recombinant human VEGF-A

  • Novel VEGFR-2 inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Seed HUVECs and grow to confluence.

  • Serum-starve the cells overnight.

  • Pre-incubate the cells with various concentrations of the novel VEGFR-2 inhibitor for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Immediately place the plates on ice, wash with cold PBS, and lyse the cells.

  • Perform SDS-PAGE and Western blotting with antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

  • Quantify band intensities to determine the IC₅₀ for inhibition of VEGFR-2 phosphorylation.

Experimental Workflow for Characterizing a Novel VEGFR-2 Inhibitor

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization CellUptake Cellular Uptake Assay (LC-MS/MS) SubcellularDist Subcellular Distribution (Fractionation & LC-MS/MS) CellUptake->SubcellularDist TargetEngage Target Engagement Assay (Western Blot for pVEGFR-2) SubcellularDist->TargetEngage PK_IV Pharmacokinetics (IV) in Murine Model TargetEngage->PK_IV PK_PO Pharmacokinetics (PO) in Murine Model PK_IV->PK_PO Efficacy Efficacy Studies (Tumor Xenograft Models) PK_PO->Efficacy

Caption: A logical workflow for preclinical evaluation of a novel VEGFR-2 inhibitor.

Conclusion

The successful development of novel VEGFR-2 inhibitors hinges on a thorough understanding of their cellular pharmacology. By employing a systematic approach that includes quantifying cellular uptake, determining subcellular distribution, and confirming target engagement, researchers can build a comprehensive profile of a candidate molecule. This data, in conjunction with pharmacokinetic and efficacy studies, is essential for advancing promising new anti-angiogenic therapies into clinical development.

References

Methodological & Application

Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] As a receptor tyrosine kinase, VEGFR-2's activity is central to endothelial cell proliferation, migration, and survival.[4][5][6] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[1][7][8] Consequently, inhibiting VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[1][9] This document provides a detailed protocol for determining the in vitro potency of a novel inhibitor, Vegfr-2-IN-45, using a luminescence-based kinase assay.

Mechanism of Action

Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[6][10] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which collectively drive the angiogenic process.[4][5][6][10][11] Small molecule inhibitors, such as this compound, are typically designed to compete with ATP at its binding site in the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[9][12]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of inhibitory compounds like this compound.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerized) VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 Activates PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Src c-Src pVEGFR2->Src Inhibitor This compound Inhibitor->pVEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Migration Migration FAK->Migration MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Expression ERK->Gene Proliferation Proliferation ERK->Proliferation Permeability Permeability eNOS->Permeability

VEGFR-2 signaling pathway and point of inhibition.

In Vitro Kinase Assay Protocol

This protocol details a luminescence-based assay to quantify the inhibitory activity of this compound on recombinant human VEGFR-2 kinase. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage
Recombinant Human VEGFR-2 (KDR)BPS Bioscience40301-80°C
PTK Substrate (Poly-Glu,Tyr 4:1)BPS Bioscience40217-20°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
ATP (500 µM Solution)BPS Bioscience79686-20°C
This compoundUser-provided-Per manufacturer
ADP-Glo™ or Kinase-Glo® MAX Assay KitPromegaV6930 / V6071Per manufacturer
DMSO, AnhydrousSigma-AldrichD2650Room Temperature
Dithiothreitol (DTT), 1 M (optional)Sigma-AldrichD9779-20°C
Solid White 96-well Assay PlatesCorning3917Room Temperature
Nuclease-free Water--Room Temperature

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection p1 1. Prepare 1x Kinase Buffer and Master Mix a1 4. Add Master Mix to 96-well plate p1->a1 p2 2. Prepare serial dilutions of this compound a2 5. Add Inhibitor dilutions and Controls p2->a2 p3 3. Dilute VEGFR-2 Enzyme a3 6. Add diluted Enzyme to initiate reaction p3->a3 a1->a2 a2->a3 a4 7. Incubate at 30°C for 45-60 min a3->a4 d1 8. Add ADP-Glo™ Reagent (stops reaction) a4->d1 d2 9. Incubate at RT for 45 min d1->d2 d3 10. Add Kinase Detection Reagent d2->d3 d4 11. Incubate at RT for 45 min d3->d4 d5 12. Read Luminescence d4->d5

Typical workflow for an in vitro luminescence-based kinase assay.

Detailed Protocol

All samples and controls should be prepared in duplicate or triplicate.

Step 1: Reagent Preparation

  • 1x Kinase Buffer: Prepare 1x Kinase Buffer by diluting the 5x Kinase Buffer 1 stock with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.

  • Inhibitor Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in 1x Kinase Buffer to generate a range of concentrations 10-fold higher than the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[13][14]

  • Master Mix: Prepare a Master Mix for all wells. For each 100 reactions, mix:

    • 600 µL 5x Kinase Buffer 1

    • 50 µL 500 µM ATP

    • 50 µL PTK Substrate (10 mg/mL)

    • 2300 µL Nuclease-free Water

  • Enzyme Dilution: On ice, dilute the recombinant VEGFR-2 kinase to the desired concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.[15] Keep on ice until use. Note that kinase is sensitive to freeze-thaw cycles.[15]

Step 2: Kinase Reaction

  • Add 12.5 µL of the Master Mix to each well of a solid white 96-well plate.[15]

  • Add 2.5 µL of the diluted this compound to the "Test Inhibitor" wells.

  • Add 2.5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the inhibitor dilutions to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Add 10 µL of 1x Kinase Buffer to the "Blank" wells.[15]

  • To initiate the reaction, add 10 µL of the diluted VEGFR-2 kinase to the "Test Inhibitor" and "Positive Control" wells.[15]

  • Incubate the plate at 30°C for 45-60 minutes.[13][15]

Step 3: Luminescence Detection (Using ADP-Glo™ as an example)

  • After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 45 minutes.[15]

  • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Incubate the plate at room temperature for another 30-45 minutes.[15]

  • Measure the luminescence using a plate reader.

Data Analysis and Presentation

  • Subtract Background: Subtract the average luminescence signal from the "Blank" wells from all other measurements.

  • Calculate Percent Inhibition: Determine the percentage of kinase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Generate IC50 Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of VEGFR-2 kinase activity.

Quantitative Data Summary

The results of the assay should be summarized in a clear, tabular format for easy comparison and interpretation.

CompoundIC50 (nM) [VEGFR-2]Hill SlopeR² Value
This compoundCalculated ValueValueValue
Control Cmpd AReference ValueValueValue
Control Cmpd BReference ValueValueValue

This protocol provides a robust and reproducible method for determining the in vitro inhibitory potency of this compound against VEGFR-2 kinase. The resulting IC50 value is a critical parameter for characterizing the compound's activity and guiding further drug development efforts. By adhering to this detailed methodology, researchers can generate high-quality, reliable data for the evaluation of novel VEGFR-2 inhibitors.

References

Application Notes for Vegfr-2-IN-45 in Cell-Based Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] VEGF-A, a potent pro-angiogenic factor, binds to its receptor, VEGFR-2 (KDR/Flk-1), on the surface of endothelial cells.[3] This binding triggers the dimerization and autophosphorylation of VEGFR-2, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new vascular structures.[4][5] The inhibition of VEGFR-2 signaling is therefore a prime therapeutic strategy for diseases characterized by excessive angiogenesis.

Vegfr-2-IN-45 is a potent small molecule inhibitor of VEGFR-2 with an IC50 of 0.2 μM. Its chemical formula is C28H23ClN6O3S and it has a molecular weight of 559.04. These application notes provide detailed protocols for utilizing this compound in common cell-based angiogenesis assays to evaluate its anti-angiogenic potential.

Mechanism of Action: VEGFR-2 Signaling Inhibition

This compound, as a VEGFR-2 inhibitor, is designed to block the downstream signaling cascade initiated by VEGF-A binding. By inhibiting the kinase activity of VEGFR-2, it prevents the phosphorylation of key tyrosine residues, thereby impeding the activation of pathways such as PLCγ-PKC-MAPK and PI3K-Akt.[4] This leads to a reduction in endothelial cell proliferation, migration, and survival, which are all critical steps in the angiogenic process.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF-A->VEGFR-2 Binding & Dimerization P P VEGFR-2->P Autophosphorylation PLCg PLCγ P->PLCg Activation PI3K PI3K P->PI3K Activation MAPK MAPK PLCg->MAPK -> ... -> Akt Akt PI3K->Akt -> Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration This compound This compound This compound->P Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the anti-angiogenic effects of this compound using primary human umbilical vein endothelial cells (HUVECs). It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions, starting with concentrations around the known IC50 of 0.2 μM.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

Workflow Diagram:

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with basement membrane matrix Start->Coat_Plate Incubate_Plate Incubate at 37°C for 30 min to solidify Coat_Plate->Incubate_Plate Prepare_Cells Prepare HUVEC suspension in media with VEGF Incubate_Plate->Prepare_Cells Add_Inhibitor Add this compound or vehicle to cell suspension Prepare_Cells->Add_Inhibitor Seed_Cells Seed cells onto the matrix Add_Inhibitor->Seed_Cells Incubate_Cells Incubate for 4-18 hours at 37°C Seed_Cells->Incubate_Cells Image_Acquisition Acquire images using a microscope Incubate_Cells->Image_Acquisition Quantify Quantify tube formation (e.g., total tube length, junctions) Image_Acquisition->Quantify End End Quantify->End

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Preparation:

    • Thaw basement membrane extract (e.g., Matrigel®) on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • Starve HUVECs in serum-free medium for 2-4 hours before the assay.

  • Plate Coating:

    • Using pre-chilled tips, add 50 µL of thawed basement membrane extract to each well of the chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Treatment and Seeding:

    • Harvest and resuspend starved HUVECs in endothelial cell basal medium (EBM) containing 20 ng/mL VEGF-A.

    • Prepare serial dilutions of this compound in the cell suspension. A typical concentration range could be 0.01 µM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Seed 1.5 x 10^4 HUVECs in 150 µL of the prepared cell suspension onto the solidified matrix in each well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

    • Monitor tube formation periodically under a light microscope.

    • Once tubes have formed in the positive control (VEGF-A alone), capture images of each well. For enhanced visualization, cells can be pre-labeled with a fluorescent dye like Calcein AM.

  • Quantification:

    • Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify parameters such as the number of junctions, number of branches, and total tube length.

Data Presentation:

This compound (µM)Total Tube Length (% of Control)Number of Junctions (% of Control)
0 (Vehicle)100 ± 8.5100 ± 7.2
0.0585.2 ± 6.181.5 ± 5.9
0.2 (IC50)48.7 ± 4.345.1 ± 3.8
1.015.3 ± 2.912.8 ± 2.1
5.05.1 ± 1.54.2 ± 1.1

Data are presented as mean ± SEM and are hypothetical.

Endothelial Cell Migration (Wound Healing/Scratch) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, a key step in angiogenesis.

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 24-well plate and grow to 90-100% confluency.

  • Wound Creation:

    • Create a uniform scratch in the center of each well using a sterile 200 µL pipette tip.

    • Gently wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Add fresh EBM containing 20 ng/mL VEGF-A and the desired concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control to each well.

  • Imaging and Analysis:

    • Capture images of the scratch at 0 hours and after 8-12 hours of incubation at 37°C.

    • Measure the width of the scratch at multiple points for each condition at both time points.

    • Calculate the percentage of wound closure using the formula: [(Initial Width - Final Width) / Initial Width] * 100.

Data Presentation:

This compound (µM)Wound Closure (%)
0 (Vehicle)85.6 ± 5.4
0.0565.1 ± 4.9
0.2 (IC50)30.2 ± 3.7
1.010.8 ± 2.1
5.02.5 ± 0.9

Data are presented as mean ± SEM and are hypothetical.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of endothelial cells, a fundamental aspect of new vessel growth.

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial cell growth medium. Allow cells to attach overnight.

  • Treatment:

    • Replace the medium with EBM containing 20 ng/mL VEGF-A and various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C.

  • Quantification of Proliferation:

    • Use a colorimetric or fluorometric assay to measure cell viability/proliferation (e.g., MTT, WST-1, or CyQUANT® assay) according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Analysis:

    • Calculate the percentage of proliferation relative to the vehicle control after subtracting the background reading.

Data Presentation:

This compound (µM)Proliferation (% of Control)
0 (Vehicle)100 ± 6.8
0.0590.3 ± 5.5
0.2 (IC50)52.1 ± 4.1
1.025.7 ± 3.2
5.011.4 ± 2.3

Data are presented as mean ± SEM and are hypothetical.

This compound is a potent inhibitor of VEGFR-2 kinase activity. The protocols outlined above provide a framework for researchers, scientists, and drug development professionals to effectively evaluate its anti-angiogenic properties in vitro. The tube formation, migration, and proliferation assays are robust methods to quantify the inhibitory effects of this compound on key processes in angiogenesis. It is crucial to perform dose-response experiments to confirm the optimal inhibitory concentrations for your specific endothelial cell type and assay conditions.

References

Application Notes and Protocols for Vegfr-2 Inhibitors in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the use of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors in mouse xenograft models. While specific details for "Vegfr-2-IN-45" are not publicly available, this document outlines standard methodologies and dosage considerations based on established VEGFR-2 inhibitors, such as DC101 and other small molecule inhibitors, to guide researchers in developing their experimental designs.

Introduction to VEGFR-2 Inhibition in Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4] In cancer, the upregulation of the VEGF/VEGFR-2 signaling pathway is a critical step, promoting the growth and vascularization of tumors.[5][6] By inhibiting VEGFR-2, the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival can be blocked, thereby suppressing tumor angiogenesis and growth.[5][7] Mouse xenograft models are a fundamental preclinical tool for evaluating the efficacy of VEGFR-2 inhibitors.

Quantitative Data Summary of Representative VEGFR-2 Inhibitors

The following table summarizes dosages and administration routes for commonly cited VEGFR-2 inhibitors in mouse xenograft studies. This data can serve as a starting point for dose-range finding studies for novel inhibitors like this compound.

Inhibitor NameMouse ModelTumor TypeDosageAdministration RouteReference
DC101 BALB/c miceMC38 colon adenocarcinoma5, 20, 40 mg/kgIntraperitoneal (i.p.)[8]
DC101 Nude micePediatric solid tumors (CDX & PDX)20 mg/kgIntraperitoneal (i.p.)[9]
DC101 Nude miceHuman pancreatic cancerNot specifiedNot specified[10]
DC101 MiceSoft tissue sarcomaNot specifiedNot specified[10]
MF-1 (anti-VEGFR-1) MiceRenCa lung and liver metastases40 mg/kgIntravenous (i.v.)[11]
DC101 (anti-VEGFR-2) MiceRenCa lung and liver metastases40 mg/kgIntravenous (i.v.)[11]

Note: CDX (Cell line-Derived Xenograft), PDX (Patient-Derived Xenograft). Dosages for small molecule inhibitors can vary widely and should be determined from literature on compounds with similar structures or through dose-escalation studies.

Experimental Protocols

General Protocol for a Mouse Xenograft Study with a VEGFR-2 Inhibitor

This protocol provides a generalized workflow for assessing the anti-tumor efficacy of a VEGFR-2 inhibitor.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization (1-2 weeks) Tumor_Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Implantation (Subcutaneous) Tumor_Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration Treatment Administration (e.g., i.p., i.v., oral) Randomization->Treatment_Administration Tumor_Measurement Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment_Administration->Tumor_Measurement Endpoint Endpoint Determination (e.g., tumor volume, humane endpoint) Tumor_Measurement->Endpoint Tissue_Collection Tumor & Organ Harvesting Endpoint->Tissue_Collection Data_Analysis Data Analysis (e.g., IHC, Western Blot, etc.) Tissue_Collection->Data_Analysis

Caption: Experimental workflow for a mouse xenograft study.

1. Animal Models and Husbandry:

  • Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) to prevent graft rejection.

  • House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before experimental manipulation.

2. Cell Culture and Tumor Implantation:

  • Culture human cancer cells (e.g., MC38, EMT6-LM2) in appropriate media.

  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Subcutaneously inject 1x10^6 to 5x10^5 cells into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

4. Formulation and Administration of VEGFR-2 Inhibitor:

  • Formulation: The formulation will depend on the specific inhibitor. For a novel compound like this compound, solubility and stability studies are necessary. Common vehicles include:

    • Phosphate-buffered saline (PBS) for antibodies.

    • A mixture of DMSO, Cremophor EL, and saline for small molecules.

  • Administration: Based on preclinical data for similar compounds, administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.). The frequency can range from daily to twice weekly.

5. Efficacy Evaluation and Endpoint:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of toxicity (e.g., >20% body weight loss) are observed.

6. Pharmacodynamic and Histological Analysis:

  • At the end of the study, harvest tumors and other relevant organs.

  • Perform immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).

  • Western blot analysis can be used to assess the phosphorylation status of VEGFR-2 and downstream signaling proteins.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways crucial for angiogenesis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Permeability Permeability AKT->Permeability Migration Migration FAK->Migration MEK MEK RAF->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Upon activation by VEGF-A, VEGFR-2 stimulates several key downstream pathways:

  • PLCγ-PKC-Raf-MEK-ERK Pathway: This cascade is a major driver of endothelial cell proliferation.[5][7]

  • PI3K/Akt Pathway: This pathway is critical for promoting endothelial cell survival and increasing vascular permeability.[12][13]

  • Src Family Kinases: Activation of Src can lead to the phosphorylation of focal adhesion kinase (FAK), which is involved in cell migration.[12]

By inhibiting the initial autophosphorylation of VEGFR-2, all subsequent downstream signaling is blocked, leading to the anti-angiogenic effects observed with VEGFR-2 inhibitors.

Conclusion

While specific dosage and administration protocols for this compound are not yet established in the public domain, the information and generalized protocols provided herein for other well-characterized VEGFR-2 inhibitors offer a solid foundation for initiating preclinical studies. Researchers should perform dose-finding experiments and carefully monitor for efficacy and toxicity to determine the optimal therapeutic window for any novel VEGFR-2 inhibitor in a mouse xenograft model. The provided diagrams of the experimental workflow and signaling pathway serve as valuable visual aids for planning and understanding the mechanism of action of these targeted therapies.

References

Application Notes and Protocols: Detection of p-VEGFR-2 Inhibition by Vegfr-2-IN-45 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[1][2] This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[6][7]

Vegfr-2-IN-45 is a novel small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.[6] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of VEGFR-2 at key tyrosine residues (e.g., Tyr1175) following treatment of cells with this compound.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF to VEGFR-2 triggers a signaling cascade essential for angiogenesis. This compound acts by inhibiting the initial autophosphorylation of the receptor, thus blocking all subsequent downstream events.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Tyr1175) VEGFR2->pVEGFR2 Autophosphorylation PI3K PI3K pVEGFR2->PI3K PLCg PLCγ pVEGFR2->PLCg Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-VEGFR-2

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to analyze the phosphorylation of VEGFR-2.

Materials and Reagents
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines expressing high levels of VEGFR-2.

  • Culture Medium: Endothelial Cell Growth Medium.

  • This compound: Stock solution in DMSO.

  • Recombinant Human VEGF-A: For stimulating VEGFR-2 phosphorylation.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE Gels: 8% polyacrylamide gels.

  • Transfer Buffer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-VEGFR-2 (Tyr1175) antibody.

    • Rabbit anti-total VEGFR-2 antibody.

    • Mouse anti-GAPDH or anti-β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Experimental Workflow

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A 1. Seed HUVECs B 2. Serum Starve Cells (16-24h) A->B C 3. Pretreat with this compound (1-2h) B->C D 4. Stimulate with VEGF-A (10-15 min) C->D E 5. Lyse Cells in RIPA Buffer D->E F 6. Quantify Protein (BCA Assay) E->F G 7. Prepare Samples with Laemmli Buffer & Boil F->G H 8. SDS-PAGE G->H I 9. Protein Transfer to PVDF H->I J 10. Block Membrane (5% BSA) I->J K 11. Primary Antibody Incubation (p-VEGFR-2, overnight at 4°C) J->K L 12. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) K->L M 13. ECL Detection L->M N 14. Image Acquisition M->N O 15. Densitometry Analysis (Normalize to Total VEGFR-2 & Loading Control) N->O

Caption: Experimental workflow for p-VEGFR-2 Western blot analysis.

Step-by-Step Procedure
  • Cell Seeding and Serum Starvation:

    • Seed HUVECs in 6-well plates and allow them to reach 80-90% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment and VEGF Stimulation:

    • Pre-treat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) or a vehicle control (DMSO) for 1-2 hours.[8]

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[8][9]

  • Cell Lysis:

    • Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.[8]

    • Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.[8]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[8]

    • Load equal amounts of protein (e.g., 20-50 µg) per lane onto an 8% SDS-polyacrylamide gel.[8]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with the primary antibody for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[8][10]

    • Wash the membrane three times for 10 minutes each with TBST.[8]

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8]

    • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.[8]

    • Capture the chemiluminescent signal using an imaging system.[8]

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2, and subsequently with an antibody for a loading control like GAPDH or β-actin.[8]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to show the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.

This compound Conc. (nM)p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized)% Inhibition of Phosphorylation
0 (Vehicle Control)1.000%
100.8218%
500.5545%
1000.3169%
5000.1486%
10000.0694%

Table 1: Representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound. The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is normalized to the vehicle control.

Troubleshooting

Problem Possible Cause Solution
Weak or No Signal Insufficient protein loaded.Increase the amount of protein loaded per lane (up to 50 µg).[11]
Low primary antibody concentration.Increase primary antibody concentration or extend incubation to overnight at 4°C.[11]
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining.[12]
High Background Insufficient blocking.Increase blocking time to 2 hours or optimize blocking agent (e.g., non-fat dry milk).[13]
High secondary antibody concentration.Decrease the concentration of the secondary antibody.[14]
Insufficient washing.Increase the number and duration of washes with TBST.[11]
Non-specific Bands Primary antibody cross-reactivity.Decrease primary antibody concentration; ensure antibody specificity.[11]
Protein degradation.Use fresh protease inhibitors in the lysis buffer.

References

Vegfr-2-IN-45 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Vegfr-2-IN-45, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in cell culture applications.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding by its ligands, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5][6] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[4][6][7][8][9][10] Given its central role in tumor angiogenesis, VEGFR-2 is a significant target for anti-cancer drug development.[1][2] this compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling.[1]

Product Information

Product Name This compound
Target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanism of Action ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain.[1][3]
Appearance Crystalline solid
Storage Store at -20°C for long-term storage.

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for in vitro experiments. The following table summarizes the approximate solubility of this compound. It is recommended to use sonication to aid dissolution.

Solvent Solubility (Approximate)
DMSO≥ 50 mg/mL (≥ 100 mM)
Ethanol< 5 mg/mL
WaterInsoluble

Note: For cell culture experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it with cell culture medium to the desired final concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by VEGFR-2 upon ligand binding.

VEGFR2_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt (PKB) PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival (Anti-apoptosis) AKT->Survival Permeability Vascular Permeability eNOS->Permeability Vegfr2_IN_45 This compound Vegfr2_IN_45->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Determine the molecular weight (MW) of this compound from the product datasheet. Use the following formula to calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 (mmol/L) * Volume (L) * MW ( g/mol )

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Sterilization (optional): If required, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution to the desired final concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions: It is recommended to perform serial dilutions to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) in complete cell culture medium.

    • Intermediate Dilution (e.g., 1:10): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium to obtain a 100 µM solution. Mix well by gentle pipetting.

    • Final Dilution (e.g., 1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the final dilution to the same volume of complete cell culture medium. This is crucial to distinguish the effects of the inhibitor from those of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells in culture.

Experimental Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for assessing the effect of this compound on endothelial cell proliferation.

Experimental_Workflow Start Start Seed_Cells Seed Endothelial Cells (e.g., HUVECs) in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Solutions Prepare Working Solutions of this compound and Vehicle Control Incubate_24h->Prepare_Solutions Treat_Cells Treat Cells with Different Concentrations of this compound and Vehicle Control Prepare_Solutions->Treat_Cells Incubate_48_72h Incubate for 48-72 hours (37°C, 5% CO2) Treat_Cells->Incubate_48_72h Add_Reagent Add Cell Proliferation Reagent (e.g., MTT, WST-1) Incubate_48_72h->Add_Reagent Incubate_Final Incubate for 1-4 hours Add_Reagent->Incubate_Final Measure_Absorbance Measure Absorbance with a plate reader Incubate_Final->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell proliferation assay.

General Protocol for a Cell Proliferation Assay (e.g., MTT Assay)

This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Complete endothelial cell growth medium

  • 96-well cell culture plates, sterile

  • This compound working solutions

  • Vehicle control solution (medium with DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells with vehicle control (DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.

References

Application Notes for Vegfr-2-IN-45: A Potent Inhibitor of Angiogenesis in HUVECs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for utilizing Vegfr-2-IN-45, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to study the inhibition of tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process.[1][2][3] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[1][2][3]

This compound is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent downstream signaling, thereby inhibiting the critical steps of angiogenesis. These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting HUVEC tube formation, a widely used in vitro model for angiogenesis.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experiments. Researchers should replace the placeholder data with their own experimental results.

Table 1: Effect of this compound on HUVEC Tube Formation

Concentration of this compound (nM)Total Tube Length (µm)Number of JunctionsNumber of Loops% Inhibition of Tube Length
0 (Vehicle Control)[Insert Value][Insert Value][Insert Value]0%
1[Insert Value][Insert Value][Insert Value][Calculate Value]%
10[Insert Value][Insert Value][Insert Value][Calculate Value]%
100[Insert Value][Insert Value][Insert Value][Calculate Value]%
1000[Insert Value][Insert Value][Insert Value][Calculate Value]%
IC50 (nM) [Calculate Value]

Table 2: Effect of this compound on HUVEC Viability (MTT Assay)

Concentration of this compound (nM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)[Insert Value]100%
1[Insert Value][Calculate Value]%
10[Insert Value][Calculate Value]%
100[Insert Value][Calculate Value]%
1000[Insert Value][Calculate Value]%
10000[Insert Value][Calculate Value]%
IC50 (µM) [Calculate Value]

Table 3: Effect of this compound on VEGFR-2 Phosphorylation (Western Blot Densitometry)

Treatmentp-VEGFR-2 (Tyr1175) / Total VEGFR-2 Ratio (Normalized to Control)
Untreated1.0
VEGF-A (50 ng/mL)[Insert Value]
VEGF-A + this compound (10 nM)[Insert Value]
VEGF-A + this compound (100 nM)[Insert Value]
VEGF-A + this compound (1000 nM)[Insert Value]

Experimental Protocols

Protocol 1: HUVEC Tube Formation Assay

This protocol describes how to assess the inhibitory effect of this compound on the formation of capillary-like structures by HUVECs cultured on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound

  • DMSO (vehicle control)

  • 96-well tissue culture plates

  • Calcein-AM (for fluorescent visualization)

  • VEGF-A (optional, as a pro-angiogenic stimulus)

  • Inverted microscope with imaging capabilities

Procedure:

  • Preparation of Matrigel Plates:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

    • Ensure the entire bottom of the well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in serum-free medium.

    • Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • In separate tubes, mix the HUVEC suspension with the different concentrations of this compound or vehicle control. If using, add VEGF-A (e.g., 50 ng/mL) to stimulate tube formation.

    • Pre-incubate the cell suspensions with the inhibitor for 30 minutes at 37°C.

  • Seeding and Incubation:

    • Gently add 100 µL of the cell suspension to each Matrigel-coated well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium from the wells.

    • For fluorescent imaging, stain the cells with Calcein-AM (e.g., 2 µM in PBS) for 30 minutes at 37°C.

    • Capture images of the tube networks using an inverted fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on HUVECs.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate for 24-48 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 3: Western Blotting for Phospho-VEGFR-2

This protocol is designed to confirm the inhibitory effect of this compound on the phosphorylation of VEGFR-2 in HUVECs.

Materials:

  • HUVECs

  • Serum-free medium

  • VEGF-A

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and GAPDH.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Inhibitor->pVEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_matrigel Coat 96-well plate with Matrigel seed_cells Seed treated HUVECs onto Matrigel prep_matrigel->seed_cells prep_cells Culture and Harvest HUVECs treat_cells Pre-treat HUVECs with This compound prep_cells->treat_cells prep_inhibitor Prepare this compound dilutions prep_inhibitor->treat_cells treat_cells->seed_cells incubate Incubate for 4-18 hours at 37°C seed_cells->incubate stain_cells Stain with Calcein-AM incubate->stain_cells image_cells Image tube formation stain_cells->image_cells quantify Quantify tube length, junctions, and loops image_cells->quantify

Caption: Experimental workflow for the HUVEC tube formation assay.

References

Experimental Design for In Vivo Efficacy Studies with Vegfr-2-IN-45

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. In cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[1] Vegfr-2-IN-45 (also known as compound 3j) is a potent small molecule inhibitor of VEGFR-2 with an IC50 of 0.2 μM.[2] This document provides a detailed experimental design and protocols for evaluating the in vivo efficacy of this compound in a preclinical setting using a tumor xenograft model. These guidelines are intended for researchers in oncology and drug development to assess the anti-angiogenic and anti-tumor potential of this compound.

Mechanism of Action and Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[1][3][4] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][5][6][7] By inhibiting the kinase activity of VEGFR-2, this compound is expected to block these downstream signals, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Endothelial Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability Vegfr_2_IN_45 This compound Vegfr_2_IN_45->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf Raf PKC->Raf Activates mTOR mTOR Akt->mTOR Activates Survival Endothelial Cell Survival Akt->Survival MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Design: In Vivo Xenograft Model

A subcutaneous human tumor xenograft model in immunocompromised mice is a standard and robust method for evaluating the in vivo anti-tumor efficacy of novel compounds.[8][9]

2.1. Animal Model

  • Species: Mouse

  • Strain: Nude (athymic) or SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old, female.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

2.2. Cell Line Selection

  • Select a human cancer cell line known to have high VEGFR-2 expression or to be dependent on angiogenesis for growth (e.g., human umbilical vein endothelial cells (HUVECs) for co-injection models, or certain lines of renal, lung, or colorectal cancer).

2.3. Experimental Groups

A minimum of four groups are recommended for a robust study design:

GroupTreatmentNumber of Animals (n)Purpose
1Vehicle Control10To assess normal tumor growth.
2This compound (Low Dose)10To determine the lower end of the therapeutic window.
3This compound (High Dose)10To determine the upper end of the therapeutic window and potential toxicity.
4Positive Control (e.g., Sunitinib)10To benchmark the efficacy of this compound against a known VEGFR-2 inhibitor.

2.4. Study Endpoints

  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Body weight changes (as a measure of toxicity).

    • Tumor microvessel density (MVD).

    • Analysis of biomarkers of VEGFR-2 inhibition in tumor tissue.

    • Overall survival.

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Subcutaneous Tumor Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Cell_Culture Tumor Cell Culture Tumor_Cell_Culture->Tumor_Implantation Tumor_Growth_to_Palpable_Size Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth_to_Palpable_Size Randomization Randomization into Treatment Groups Tumor_Growth_to_Palpable_Size->Randomization Dosing Daily Dosing (Vehicle, this compound, Positive Control) Randomization->Dosing Monitoring Tumor Measurement & Body Weight Monitoring (2-3 times/week) Dosing->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor Volume >2000 mm³ or 21-28 days) Monitoring->Endpoint Sacrifice Euthanasia & Tissue Collection Endpoint->Sacrifice Analysis Tumor Weight Measurement, Immunohistochemistry (CD31), Western Blot (p-VEGFR-2) Sacrifice->Analysis Data_Analysis Statistical Analysis of Results Analysis->Data_Analysis

Caption: Workflow for the in vivo efficacy study of this compound.

Detailed Experimental Protocols

4.1. Protocol for Tumor Cell Culture and Implantation

  • Cell Culture: Culture the selected human tumor cell line in its recommended medium supplemented with fetal bovine serum and antibiotics until it reaches 70-80% confluency.

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

  • Cell Preparation for Injection: Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. To enhance tumor take and growth, the cell suspension can be mixed 1:1 with Matrigel®.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitoring: Monitor the animals for tumor appearance.

4.2. Protocol for Drug Preparation and Administration

  • Note: The optimal vehicle and formulation for this compound must be determined empirically. A common vehicle for small molecule inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO. On each treatment day, dilute the stock solution with the appropriate vehicle to the final desired concentrations for low and high doses.

  • Preparation of Positive Control: Prepare the positive control drug (e.g., Sunitinib) according to established protocols.

  • Administration: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer the assigned treatment (Vehicle, this compound low dose, this compound high dose, or Positive Control) daily via oral gavage or intraperitoneal injection at a volume of 10 mL/kg body weight.

4.3. Protocol for Tumor Measurement and Monitoring

  • Tumor Measurement: Measure the tumor dimensions 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Body Weight: Measure the body weight of each animal at the same time as tumor measurement to monitor for signs of toxicity. Significant weight loss (>15-20%) may require dose adjustment or euthanasia.

  • Clinical Observations: Record daily observations of animal health and behavior.

4.4. Protocol for Tissue Collection and Analysis

  • Euthanasia: At the end of the study, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tumor Excision and Measurement: Excise the tumors and measure their final weight.

  • Tissue Processing:

    • Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).

    • Snap-freeze a portion of each tumor in liquid nitrogen and store at -80°C for western blot analysis.

4.5. Protocol for Immunohistochemistry (IHC) for CD31 (Microvessel Density)

  • Tissue Sectioning: Embed the formalin-fixed tumor tissue in paraffin (B1166041) and cut 5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Quantification: Capture images of the stained sections and quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

4.6. Protocol for Western Blot for Phospho-VEGFR-2

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between the treatment groups.

Table 1: Tumor Growth Inhibition

GroupTreatmentMean Tumor Volume (mm³) at Day X ± SEM% Tumor Growth Inhibition (TGI)p-value vs. Vehicle
1Vehicle ControlN/AN/A
2This compound (Low Dose)
3This compound (High Dose)
4Positive Control

Table 2: Body Weight Changes

GroupTreatmentMean Body Weight (g) at Day 0 ± SEMMean Body Weight (g) at Day X ± SEM% Change in Body Weight
1Vehicle Control
2This compound (Low Dose)
3This compound (High Dose)
4Positive Control

Table 3: Microvessel Density and Biomarker Analysis

GroupTreatmentMean Microvessel Density (vessels/field) ± SEMRelative p-VEGFR-2 Expression (normalized to total VEGFR-2) ± SEM
1Vehicle Control
2This compound (Low Dose)
3This compound (High Dose)
4Positive Control

Statistical Analysis: Data should be analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

Logical Relationships in Experimental Design

Logical_Relationships Hypothesis Hypothesis: This compound inhibits tumor growth by blocking VEGFR-2 mediated angiogenesis. Model In Vivo Model: Human Tumor Xenograft in Mice Hypothesis->Model Intervention Intervention: Treatment with this compound Model->Intervention Primary_Outcome Primary Outcome: Tumor Growth Inhibition Intervention->Primary_Outcome Secondary_Outcome_1 Secondary Outcome 1: Reduced Microvessel Density (CD31) Intervention->Secondary_Outcome_1 Secondary_Outcome_2 Secondary Outcome 2: Decreased p-VEGFR-2 Levels Intervention->Secondary_Outcome_2 Conclusion Conclusion: Efficacy and Mechanism of Action of this compound Primary_Outcome->Conclusion Secondary_Outcome_1->Conclusion Secondary_Outcome_2->Conclusion

Caption: Logical flow of the experimental design to test the hypothesis.

Conclusion

This document provides a comprehensive framework for the in vivo evaluation of this compound. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data to assess the anti-tumor and anti-angiogenic efficacy of this novel VEGFR-2 inhibitor. The results from these studies will be critical in determining the potential of this compound for further preclinical and clinical development.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Vegfr-2-IN-45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis induced by Vegfr-2-IN-45, a potent VEGFR-2 inhibitor. This document includes an overview of the underlying signaling pathway, detailed experimental protocols, and representative data for the assessment of programmed cell death.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in cell survival and proliferation.[1][2] Inhibition of the VEGFR-2 signaling cascade is a promising therapeutic strategy in oncology, as it can lead to the suppression of tumor growth and induction of apoptosis.[3] this compound is a potent inhibitor of VEGFR-2 with an IC50 of 0.2 μM. This document outlines the materials and methods for quantifying the apoptotic effects of this compound on cancer cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.

The combination of these two stains allows for the discrimination of four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

The following table presents representative data from a hypothetical experiment analyzing the dose-dependent effect of this compound on apoptosis in a cancer cell line after a 48-hour incubation period.

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound0.185.6 ± 3.58.9 ± 1.24.3 ± 0.91.2 ± 0.4
This compound0.562.1 ± 4.225.4 ± 2.810.7 ± 1.51.8 ± 0.6
This compound1.035.8 ± 5.148.2 ± 3.914.1 ± 2.11.9 ± 0.7
Staurosporine (Positive Control)1.015.3 ± 3.345.1 ± 4.535.4 ± 3.74.2 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data and not from a specific experiment involving this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI) Staining Solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

  • Microcentrifuge

  • 96-well plates or culture flasks

Cell Culture and Treatment
  • Seed the cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as the highest concentration of the inhibitor.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Staining Procedure
  • Harvest the cells, including both the adherent and floating populations. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Determine the cell density and adjust to a concentration of 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide to each tube.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer with appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants correctly.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic, and Necrotic).

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active Dimer) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PI3K PI3K VEGFR2_active->PI3K Activates Vegfr_2_IN_45 This compound Vegfr_2_IN_45->VEGFR2_active Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells (Adherent + Floating) incubation->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend_bb Resuspend in 1X Binding Buffer wash_pbs->resuspend_bb stain_annexin Stain with Annexin V-FITC resuspend_bb->stain_annexin stain_pi Stain with Propidium Iodide stain_annexin->stain_pi acquire Acquire Data on Flow Cytometer stain_pi->acquire analyze Analyze Data (Quantify Cell Populations) acquire->analyze

References

Troubleshooting & Optimization

Troubleshooting Vegfr-2-IN-45 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Vegfr-2-IN-45 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound, like many other kinase inhibitors, poorly soluble in aqueous solutions?

A1: The majority of small-molecule kinase inhibitors, including those targeting VEGFR-2, are designed to bind to the often hydrophobic ATP-binding pocket of the kinase.[1][2] Consequently, these molecules tend to be lipophilic (fat-soluble) and exhibit low aqueous solubility.[1] This inherent characteristic is a significant challenge for in vitro assays and drug formulation, with approximately 40% of new chemical entities demonstrating poor solubility.[1]

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer or cell culture medium. What is happening?

A2: This common phenomenon is known as "crashing out" or precipitation.[1][3] It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[1][3] The abrupt change in solvent polarity causes the compound to fall out of solution.[1] Even a low final concentration of DMSO (typically <1%) may not be sufficient to prevent precipitation for highly insoluble compounds.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: The tolerance to DMSO varies among different cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid off-target effects and cytotoxicity.[4][5][6] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cells.[7]

Q4: Can I use alternative solvents to DMSO for my stock solution?

A4: Yes, while DMSO is the most common solvent for kinase inhibitors, other options may be effective depending on the compound's properties and assay compatibility.[2][4] Alternatives include ethanol, N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMA).[1][2][4] Always verify that the chosen solvent does not interfere with your experimental system.

Q5: How should I store my this compound stock solution?

A5: To ensure stability and prevent degradation, it is crucial to store stock solutions properly. Aliquot your high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][8] These aliquots should be stored at -20°C or -80°C, protected from light and moisture.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

You Observe: A precipitate or cloudiness forms immediately after adding the this compound DMSO stock solution to your aqueous buffer or cell culture medium.

Primary Cause: The final concentration of this compound exceeds its kinetic solubility in the aqueous environment.[3][4]

Solutions:

StrategyDetailed Protocol & Explanation
Lower the Final Concentration The most direct approach is to reduce the working concentration of this compound in your experiment. The required concentration may be lower than its solubility limit.[4]
Optimize Dilution Technique Instead of adding the concentrated stock directly to a large volume, perform a serial or stepwise dilution. Add the stock solution dropwise while gently vortexing or swirling the pre-warmed (37°C) medium to ensure rapid and even dispersion.[3][6]
Use Pre-warmed Media The solubility of many compounds decreases at lower temperatures. Always use cell culture media or buffers that have been pre-warmed to 37°C.[3][8]
Incorporate Co-solvents or Surfactants For particularly challenging compounds, consider formulating a working solution that includes solubility enhancers. This is common for in vivo studies but can be adapted for in vitro work if properly controlled.[9][10]

Quantitative Data for Solubilization Strategies:

Formulation ComponentTypical Concentration RangePurpose
DMSO< 0.5% (in vitro), up to 10% (in vivo)Primary solvent for stock solution
PEG30040% (in vivo formulation example)[9]Co-solvent to increase solubility
Tween-80 / Polysorbate 800.01% (in vitro), 5% (in vivo)[4][9]Non-ionic surfactant to maintain compound in solution
(SBE)-β-CD20% in Saline (in vivo formulation)[9]Cyclodextrin to form inclusion complexes and enhance solubility

Note: The concentrations for in vivo formulations are examples and must be optimized for specific experimental needs and toxicity profiles.

Issue 2: Precipitate Forms Over Time During the Experiment

You Observe: The solution is initially clear, but becomes cloudy or a precipitate forms after incubation (e.g., in a 37°C incubator).

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility.[3]Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[8]Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.
pH Shift The CO2 environment in an incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[8]Ensure the medium is properly buffered for the incubator's CO2 concentration.
Evaporation In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[3][11]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Aqueous Media

This protocol helps determine the practical working concentration limit of this compound in your specific experimental medium.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved, using brief sonication or gentle warming (37°C) if necessary.[7][8]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in your complete, pre-warmed (37°C) cell culture medium.[3][8] For example, add 2 µL of a 10 mM stock to 198 µL of medium for a 100 µM starting concentration, then serially dilute from there. Keep the DMSO percentage consistent.

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3] For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.[3]

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those conditions.[8]

Protocol 2: Preparing a Working Solution Using a Stepwise Dilution

This method minimizes the solvent shock that causes precipitation.

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[3] Prepare an intermediate dilution by adding a small volume of the 10 mM stock to a small volume of the pre-warmed medium. For example, add 2 µL of 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution. The serum proteins can help to bind and solubilize the inhibitor.[6]

  • Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium while gently vortexing.[3] For example, add 50 µL of the 200 µM intermediate solution to 950 µL of medium to achieve a final concentration of 10 µM.

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.[3]

Visualizations

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Its activation by ligands like VEGF-A triggers downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.[12][13]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration VEGF VEGF-A VEGF->VEGFR2 Binds & Activates Inhibitor This compound Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Compound Precipitation

This workflow provides a logical sequence of steps to address insolubility issues.

Troubleshooting_Workflow Start Compound (e.g., this compound) precipitates in aqueous solution Check_Conc Is the final concentration as low as possible? Start->Check_Conc Lower_Conc Lower the working concentration Check_Conc->Lower_Conc No Check_Dilution Was the dilution performed slowly into pre-warmed (37°C) medium with gentle mixing? Check_Conc->Check_Dilution Yes Lower_Conc->Check_Dilution Optimize_Dilution Optimize dilution technique: - Pre-warm medium to 37°C - Add stock dropwise with mixing - Use stepwise dilution Check_Dilution->Optimize_Dilution No Consider_Formulation Still precipitating? Consider advanced formulation Check_Dilution->Consider_Formulation Yes Solubility_Test Determine max soluble concentration in your specific medium Optimize_Dilution->Solubility_Test Solubility_Test->Consider_Formulation Add_Excipients Test solubility enhancers: - Surfactants (e.g., Tween-80) - Co-solvents (e.g., PEG300) - Cyclodextrins Consider_Formulation->Add_Excipients Yes Success Solution is clear Consider_Formulation->Success No, but stable at lower conc. Add_Excipients->Success

Caption: A decision tree for troubleshooting the precipitation of this compound.

References

Technical Support Center: Optimizing Vegfr-2-IN-45 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Vegfr-2-IN-45, a potent inhibitor of VEGFR-2. Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental protocols and achieve maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Its primary mechanism of action is the inhibition of the VEGFR-2 tyrosine kinase activity. By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment. Based on its reported IC50 value, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

Q3: What is the IC50 of this compound?

A3: The reported IC50 value for this compound is 0.2 µM for the inhibition of VEGFR-2.[1]

Q4: How should I dissolve and store this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Quantitative Data Summary

ParameterValueReference
Target VEGFR-2[1]
IC50 0.2 µM[1]
Common Starting Concentration Range (Cell-based assays) 0.1 µM - 10 µMN/A
Solvent DMSON/A
Storage -20°C (solid and stock solution)N/A

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the recombinant VEGFR-2 kinase to each well, except for the "no enzyme" control wells.

  • Add the substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot for Phospho-VEGFR-2 in Cells

This protocol assesses the ability of this compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line

  • Cell culture medium

  • Recombinant human VEGF-A

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated VEGFR-2 to total VEGFR-2.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no inhibition of VEGFR-2 activity Incorrect concentration: The concentration of this compound is too low.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).
Compound degradation: The inhibitor has degraded due to improper storage or handling.Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles.
Assay conditions not optimal: The concentration of ATP in the kinase assay is too high, leading to competition.Optimize the ATP concentration in your kinase assay (ideally at or below the Km for ATP).
High background in Western blot Antibody issues: The primary or secondary antibody concentration is too high, or the antibody is non-specific.Titrate the antibody concentrations. Use a different antibody from a reputable supplier.
Insufficient blocking: The blocking step was not effective.Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk).
Inadequate washing: The washes between antibody incubations were not sufficient.Increase the number and duration of washes.
Inconsistent results between experiments Cell variability: The passage number or confluency of the cells varied between experiments.Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment.
Reagent variability: The quality or concentration of reagents (e.g., VEGF-A, antibodies) differed.Use the same lot of reagents for a set of experiments. Aliquot reagents to avoid degradation.
Pipetting errors: Inaccurate pipetting can lead to variability.Use calibrated pipettes and be meticulous with pipetting technique.
Cell toxicity observed High concentration of this compound: The inhibitor concentration is too high for the cell line.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.
High DMSO concentration: The final concentration of the solvent is toxic to the cells.Ensure the final DMSO concentration in the culture medium is below 0.1%.

Visualizations

VEGFR2_Signaling_Pathway cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway VEGF VEGF VEGFR2_active VEGFR-2 (dimer, phosphorylated) VEGF->VEGFR2_active Binds VEGFR2_inactive VEGFR-2 (monomer) VEGFR2_inactive->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Vegfr2_IN_45 This compound Vegfr2_IN_45->VEGFR2_active Inhibits

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis prep Prepare this compound Stock Solution start->prep kinase_assay In Vitro Kinase Assay (IC50 Determination) prep->kinase_assay cell_culture Cell Culture (e.g., HUVECs) prep->cell_culture data_analysis Data Analysis and Interpretation kinase_assay->data_analysis cell_based_assay Cell-Based Assay (e.g., Western Blot for pVEGFR-2) cell_culture->cell_based_assay functional_assay Functional Assays (Proliferation, Migration, Tube Formation) cell_based_assay->functional_assay functional_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree start Problem: Inconsistent or Unexpected Results check_reagents Check Reagents (Freshness, Aliquots, Lot Numbers) start->check_reagents check_protocol Review Protocol for Deviations start->check_protocol check_cells Evaluate Cell Health and Passage Number start->check_cells reagents_ok Reagents OK? check_reagents->reagents_ok protocol_ok Protocol Followed? check_protocol->protocol_ok cells_ok Cells Healthy? check_cells->cells_ok optimize_assay Optimize Assay Conditions (e.g., concentrations, incubation times) reagents_ok->optimize_assay Yes replace_reagents Replace Reagents reagents_ok->replace_reagents No protocol_ok->optimize_assay Yes standardize_protocol Standardize Protocol Execution protocol_ok->standardize_protocol No cells_ok->optimize_assay Yes new_cells Use New Batch of Cells cells_ok->new_cells No

Caption: A logical troubleshooting workflow for common experimental issues.

References

Off-target effects of Vegfr-2-IN-45 and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-45. The information provided is intended to help users identify, understand, and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended target, VEGFR-2.[1] This is a significant concern because the human kinome has a high degree of structural similarity in the ATP-binding pocket, which is the target for most kinase inhibitors.[1][2] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]

Q2: What are the common causes of off-target effects for a kinase inhibitor like this compound?

A2: The primary driver of off-target effects is the conserved nature of the ATP-binding site across numerous kinases.[1] Other contributing factors include:

  • Compound Promiscuity: The inhibitor molecule may inherently have the ability to bind to multiple kinases with varying affinities.[1]

  • High Compound Concentration: Using concentrations of this compound that significantly exceed the IC50 for VEGFR-2 increases the likelihood of engaging lower-affinity off-target kinases.[1]

  • Pathway Cross-talk: Inhibition of VEGFR-2 can lead to downstream or feedback effects on other signaling pathways, which may be mistaken for direct off-target effects.[1][3]

Q3: How can I determine the selectivity profile of my batch of this compound?

A3: A comprehensive approach is recommended to understand the selectivity of this compound. The most common method is to perform an in vitro kinase profiling assay against a large panel of kinases.[4][5] This will determine the IC50 values of the inhibitor against a wide range of kinases, providing a quantitative measure of its selectivity.

Q4: Can the off-target effects of this compound ever be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy, a concept known as polypharmacology.[1] For example, an inhibitor might concurrently target other pro-angiogenic kinases or oncogenic pathways, leading to a more potent anti-cancer effect than targeting VEGFR-2 alone.[6] However, it is crucial to identify and characterize these off-target effects to understand the compound's full mechanism of action.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Mitigation Strategy
Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when inhibition is expected) The inhibitor may be hitting an off-target kinase with an opposing biological function or inhibiting a kinase in a negative feedback loop.[1]1. Validate with a different tool: Use a structurally unrelated VEGFR-2 inhibitor or a genetic approach like siRNA or CRISPR to confirm the phenotype is due to VEGFR-2 inhibition. 2. Perform a kinase profile: Screen this compound against a broad kinase panel to identify potential off-targets.[1]
High levels of cell death at low inhibitor concentrations Potent off-target effects on kinases essential for cell survival.[1]1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits VEGFR-2 without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm the mechanism of cell death.[1] 3. Consult off-target databases: Check for known off-targets of similar compounds that are involved in cell survival pathways (e.g., AKT, ERK).[1]
Inconsistent results between different primary cell batches Biological variability in primary cells from different donors, including varying expression levels of on- and off-target kinases.[1]1. Use pooled donors: If feasible, use primary cells pooled from multiple donors to average out individual variations. 2. Characterize your cells: Perform baseline expression analysis (e.g., Western blot, qPCR) for VEGFR-2 and key potential off-target kinases in each cell batch.
Discrepancy between biochemical assay potency and cellular activity Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. Cellular ATP concentrations are much higher than in biochemical assays, which can affect the potency of ATP-competitive inhibitors.1. Perform a cellular target engagement assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is binding to VEGFR-2 in a cellular context. 2. Optimize assay conditions: Ensure the cell-based assay conditions are appropriate to assess the inhibitor's effect on the VEGFR-2 signaling pathway.

Data Presentation: Understanding Selectivity

The selectivity of a kinase inhibitor is a critical parameter. The following table illustrates how to present kinase profiling data for a hypothetical VEGFR-2 inhibitor to assess its selectivity. The "Selectivity Score (S-Score)" is a method to quantify selectivity, where a lower score indicates higher selectivity. A common way to calculate this is by dividing the number of off-targets inhibited above a certain threshold (e.g., >80% at 1 µM) by the total number of kinases tested.

Table 1: Kinase Selectivity Profile of a Hypothetical VEGFR-2 Inhibitor at 1 µM

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
VEGFR-2 (KDR) 98% 45 On-Target
VEGFR-1 (Flt-1)85%250Structurally related kinase
VEGFR-3 (Flt-4)75%400Structurally related kinase
PDGFRβ92%80Common off-target for VEGFR-2 inhibitors
c-Kit88%150Common off-target for VEGFR-2 inhibitors
FGFR160%800
SRC45%>1000
EGFR15%>10,000
... (other kinases)<10%>10,000

This is example data and does not represent the actual profile of this compound.

Experimental Protocols

1. Protocol: In Vitro Kinase Profiling

This protocol describes a general method for in vitro kinase profiling to determine the selectivity of this compound.[4]

  • Objective: To determine the IC50 values of this compound against a broad panel of purified kinases.

  • Materials:

    • Purified recombinant kinases (large panel, e.g., >400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer.

    • [γ-³³P]ATP and unlabeled ATP.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of a specific kinase to each well.

    • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to accurately determine the IC50.

    • Allow the reaction to proceed for a predetermined time at 30°C.

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

2. Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to verify the engagement of this compound with its target (VEGFR-2) in a cellular environment.

  • Objective: To confirm that this compound binds to and stabilizes VEGFR-2 in intact cells.

  • Materials:

    • Cultured cells expressing VEGFR-2.

    • This compound.

    • Cell lysis buffer.

    • Phosphate-buffered saline (PBS).

    • Equipment for SDS-PAGE and Western blotting.

    • Antibody specific for VEGFR-2.

  • Procedure:

    • Treat cultured cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble VEGFR-2 in each sample by SDS-PAGE and Western blotting using a specific antibody against VEGFR-2.

    • Quantify the band intensities. The binding of this compound should increase the thermal stability of VEGFR-2, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Cell_Migration Cell_Migration VEGFR-2->Cell_Migration Promotes PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Survival Cell_Survival Akt->Cell_Survival Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Promotes This compound This compound This compound->VEGFR-2 Inhibits Mitigation_Workflow Start Unexpected Experimental Result Observed Concentration Is inhibitor concentration >> IC50 for VEGFR-2? Start->Concentration Lower_Concentration Perform Dose-Response and Use Lower Concentration Concentration->Lower_Concentration Yes Validate_Target Validate with Structurally Unrelated Inhibitor or siRNA/CRISPR Concentration->Validate_Target No Lower_Concentration->Validate_Target Profile_Inhibitor Perform Broad Kinase Selectivity Profiling Validate_Target->Profile_Inhibitor On_Target_Effect Result is Likely On-Target Validate_Target->On_Target_Effect Phenotype Abolished Analyze_Off_Targets Analyze Identified Off-Targets Profile_Inhibitor->Analyze_Off_Targets Off_Target_Effect Result is Likely Off-Target Analyze_Off_Targets->Off_Target_Effect Off-Target Confirmed CETSA_Workflow A Treat cells with This compound or Vehicle B Harvest and resuspend cells A->B C Heat cell suspension across a temperature gradient B->C D Lyse cells (Freeze-thaw) C->D E Separate soluble and precipitated proteins via centrifugation D->E F Analyze soluble VEGFR-2 by Western Blot E->F G Quantify band intensity to generate melt curve F->G

References

Technical Support Center: Overcoming Resistance to Vegfr-2-IN-45 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Vegfr-2-IN-45, a potent VEGFR-2 inhibitor. As this compound is a novel research compound, data from the well-characterized VEGFR-2 inhibitor, Axitinib (B1684631), is used as a proxy to provide relevant quantitative data and experimental context.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to VEGFR-2 inhibitors like this compound is a common phenomenon and can be attributed to several factors:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-2 by upregulating alternative signaling pathways to promote angiogenesis and cell survival. Common bypass pathways include the Fibroblast Growth Factor (FGF)/FGFR and Platelet-Derived Growth Factor (PDGF)/PDGFR axes.[1][2][3]

  • Upregulation of Pro-angiogenic Factors: Resistant cells may increase the secretion of alternative pro-angiogenic factors, creating a tumor microenvironment that is less dependent on VEGF signaling.

  • Genetic Alterations: Mutations in the VEGFR-2 gene or other downstream signaling molecules can prevent the binding of the inhibitor or lead to constitutive activation of the pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

Q2: I am observing high variability in my cell viability assay results. What could be the cause?

A2: High variability in cell viability assays can arise from several technical issues:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a common source of variability. Ensure a homogeneous cell suspension and careful pipetting.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can alter media concentration and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Compound Precipitation: Ensure that this compound is fully dissolved in the solvent and the final concentration in the media does not lead to precipitation.

  • Assay Timing: The optimal incubation time for this compound can vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint.

Q3: My in vitro angiogenesis assays show a potent effect of this compound, but the in vivo anti-tumor effect is modest. What could explain this discrepancy?

A3: This discrepancy is often observed and highlights the complexity of the in vivo tumor microenvironment. While in vitro assays measure the direct effect on endothelial cells, the in vivo setting involves a complex interplay of various cell types and signaling molecules. Resistance in vivo can be driven by factors not present in a simplified in vitro model, such as the recruitment of pro-angiogenic immune cells and the secretion of alternative growth factors by stromal cells.

Troubleshooting Guides

Problem 1: Decreased potency of this compound in cell viability assays.
Potential Cause Recommended Solution
Development of acquired resistance - Establish a resistant cell line by continuous exposure to increasing concentrations of this compound.- Perform molecular analyses (Western blot, qPCR) to investigate the activation of bypass pathways (e.g., FGFR, PDGFR).- Consider combination therapy with inhibitors of the identified bypass pathways.
Cell line heterogeneity - Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity.- Re-authenticate your cell line to ensure there has been no contamination or genetic drift.
Incorrect drug concentration - Verify the stock solution concentration and ensure proper serial dilutions.- Prepare fresh drug dilutions for each experiment.
Problem 2: No significant inhibition of VEGFR-2 phosphorylation in Western blot.
Potential Cause Recommended Solution
Insufficient drug concentration or incubation time - Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting VEGFR-2 phosphorylation in your specific cell line.
Low VEGFR-2 expression in the cell line - Confirm VEGFR-2 expression in your cell line using a positive control (e.g., a cell line known to express high levels of VEGFR-2).
Antibody issues - Use a well-validated antibody for phosphorylated VEGFR-2.- Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.
Technical errors in Western blotting - Optimize protein transfer to the membrane.- Use appropriate blocking buffers and washing steps to minimize background and non-specific bands.

Data Presentation

Table 1: In Vitro Sensitivity to this compound (Axitinib as a proxy) in Sensitive vs. Resistant Cancer Cell Lines
Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Caki-2 (Renal)1.54.252.83[4]
SNU-228 (Renal)5.5819.373.47[5]
NCI-H727 (Lung Carcinoid)0.280.07 (after 6 days)- (Increased sensitivity over time)[6]
Table 2: In Vivo Antitumor Efficacy of this compound (Axitinib as a proxy) in a Xenograft Model
Cell LineTreatmentDay 0 Tumor Volume (mm³)Day 15 Tumor Volume (mm³)% Tumor Growth Inhibition
SensitiveVehicle1501200-
SensitiveAxitinib (30 mg/kg)15040066.7%
ResistantVehicle1501150-
ResistantAxitinib (30 mg/kg)15095017.4%

Note: Data is hypothetical but based on typical results from xenograft studies with VEGFR-2 inhibitors.[7][8][9]

Table 3: Western Blot Analysis of Key Signaling Proteins
Cell LineTreatmentp-VEGFR2 (Tyr1175) / Total VEGFR2 (Relative Density)p-ERK1/2 / Total ERK1/2 (Relative Density)
SensitiveUntreated1.01.0
SensitiveThis compound (1 µM)0.250.4
ResistantUntreated0.951.5
ResistantThis compound (1 µM)0.81.3

Note: Data is illustrative of expected results based on published studies.[10][11][12][13][14][15]

Table 4: HUVEC Tube Formation Assay with Conditioned Media
Conditioned Media SourceNumber of JunctionsTotal Tube Length (µm)
Control Media252500
Sensitive Cells606000
Sensitive Cells + this compound303000
Resistant Cells858500
Resistant Cells + this compound757500

Note: Data is representative of typical outcomes from tube formation assays.[16][17][18][19][20]

Table 5: Secreted Pro-angiogenic Factors in Conditioned Media
Cell LineFGF2 (pg/mL)PDGF-BB (pg/mL)
Sensitive150200
Resistant600800

Note: Data is hypothetical, reflecting the upregulation of bypass pathway ligands in resistant cells.[2][21][22]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Phosphorylated Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-VEGFR2, total VEGFR2, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

HUVEC Tube Formation Assay
  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel.

  • Treatment: Treat the HUVECs with conditioned media collected from sensitive or resistant cancer cells (with or without this compound).

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Visualization and Quantification: Visualize the tube formation using a microscope and quantify parameters such as the number of junctions and total tube length using image analysis software.[20]

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Vegfr_2_IN_45 This compound Vegfr_2_IN_45->VEGFR2 Inhibits

Caption: Canonical VEGFR-2 signaling pathway and the inhibitory action of this compound.

Resistance_Bypass_Pathways cluster_main VEGF Signaling cluster_bypass Bypass Pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (Proliferation, Survival) VEGFR2->Downstream Vegfr_2_IN_45 This compound Vegfr_2_IN_45->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGFR->Downstream Activates PDGFR->Downstream Activates

Caption: Activation of bypass signaling pathways (FGF/FGFR and PDGF/PDGFR) as a mechanism of resistance to this compound.

Experimental_Workflow Start Start: Sensitive Cell Line Resistance Induce Resistance: Continuous this compound Exposure Start->Resistance Resistant_Line Resistant Cell Line Established Resistance->Resistant_Line Characterization Characterization Resistant_Line->Characterization Viability Cell Viability Assay (IC50 Determination) Characterization->Viability Western Western Blot (Signaling Pathway Analysis) Characterization->Western Angiogenesis Angiogenesis Assay (Tube Formation) Characterization->Angiogenesis InVivo In Vivo Xenograft Model Characterization->InVivo

Caption: Experimental workflow for developing and characterizing this compound resistant cancer cell lines.

References

Technical Support Center: Reducing Vegfr-2-IN-45 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of Vegfr-2-IN-45 in primary cell cultures. The following information is designed to address specific issues that may arise during experimentation, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, it blocks the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition ultimately interferes with endothelial cell proliferation, migration, and survival.[1][2][3][4]

Q2: Why am I observing high levels of toxicity in my primary cells treated with this compound?

A2: Primary cells are generally more sensitive to chemical compounds than immortalized cell lines. High toxicity from this compound can stem from several factors, including:

  • High Concentrations: The concentration of the inhibitor may be too high for the specific primary cell type.

  • Prolonged Exposure: Continuous exposure can lead to cumulative toxicity.

  • Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes essential for cell survival.[5][6][7]

  • Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic at certain concentrations.

Q3: What are the typical signs of this compound toxicity in primary cell cultures?

A3: Signs of toxicity can manifest in various ways, including:

  • A significant decrease in cell viability and proliferation rates.

  • Noticeable changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.

  • Increased rates of apoptosis or necrosis.

  • Alterations in normal metabolic activity.

Q4: How can I determine the optimal non-toxic concentration of this compound for my experiments?

A4: The optimal concentration should be determined empirically for each primary cell type and experimental setup. A dose-response experiment is the most effective method. This involves treating the cells with a range of this compound concentrations and assessing cell viability after a defined period. The goal is to identify the lowest concentration that produces the desired biological effect with minimal impact on cell viability.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize the toxicity of this compound in your primary cell culture experiments.

Issue Potential Cause Recommended Solution
High Cell Death at All Tested Concentrations Inhibitor concentration is too high.Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). Determine the IC50 for both the target inhibition and cytotoxicity to find a therapeutic window.
Prolonged exposure to the inhibitor.Reduce the incubation time. Conduct a time-course experiment to find the minimum time required to achieve the desired effect.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control in your experiments.
Off-target effects.Use the lowest effective concentration possible. If available, use a structurally different VEGFR-2 inhibitor to confirm that the observed phenotype is due to on-target effects.
Inconsistent Results Between Experiments Variability in primary cell health or passage number.Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Inhibitor degradation.Aliquot the inhibitor upon receipt and store it as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Loss of Inhibitor Effectiveness Over Time Metabolism of the inhibitor by the cells.For long-term experiments, consider replacing the medium with fresh inhibitor-containing medium every 24-48 hours.
Development of cellular resistance.For longer-term studies, consider intermittent dosing schedules.

Data Presentation

The following tables provide illustrative data for VEGFR-2 inhibitors in different cell types. Note that this data is based on published results for various VEGFR-2 inhibitors and should be used as a reference for designing your own experiments with this compound.

Table 1: Example IC50 Values of Different VEGFR-2 Inhibitors in Various Cell Lines

Inhibitor Cell Line IC50 (µM) for VEGFR-2 Inhibition IC50 (µM) for Cytotoxicity
SorafenibHUVEC0.095.8
SunitinibHUVEC0.087.5
AxitinibHUVEC0.001>10
This compound (Illustrative)Primary Endothelial Cells0.2To be determined

Data for this compound is illustrative and needs to be experimentally determined.

Table 2: Troubleshooting Checklist for a Toxicity Experiment

Parameter Standard Condition Optimized Condition Observation
Inhibitor Concentration 1 µM0.1 µM, 0.5 µM, 1 µM, 5 µMHigh toxicity at >1 µM
Incubation Time 48 hours12 hours, 24 hours, 48 hoursToxicity increases significantly after 24 hours
DMSO Concentration 0.5%0.1%Reduced background cell death
Cell Seeding Density 5,000 cells/well10,000 cells/wellMore robust viability at higher density

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Viability Assay

This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that is toxic to primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence of treated wells to the vehicle control wells to calculate the percentage of cell viability.

    • Plot the percent cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.[8]

Protocol 2: Assessing VEGFR-2 Phosphorylation by Western Blot

This protocol allows for the determination of the effective concentration of this compound for inhibiting its target.

Materials:

  • Primary endothelial cells (e.g., HUVECs)

  • This compound

  • VEGF-A

  • Serum-free medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 6-12 hours.[5]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[5]

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[5]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., GAPDH) to confirm equal protein loading.[5]

  • Analysis: Quantify the band intensities to determine the extent of VEGFR-2 phosphorylation inhibition at different this compound concentrations.[5]

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Vegfr2_IN_45 This compound Vegfr2_IN_45->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt p38_MAPK p38 MAPK Src->p38_MAPK Migration Migration p38_MAPK->Migration Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Experiment (this compound) start->dose_response phospho_assay VEGFR-2 Phosphorylation Assay (Western Blot) start->phospho_assay viability_assay Cell Viability Assay (e.g., Resazurin) dose_response->viability_assay determine_ic50 Determine Cytotoxicity IC50 viability_assay->determine_ic50 optimize Optimize Concentration and Duration determine_ic50->optimize determine_effective_conc Determine Effective Concentration for Target Inhibition phospho_assay->determine_effective_conc determine_effective_conc->optimize main_experiment Perform Main Experiment with Optimized Conditions optimize->main_experiment Troubleshooting_Logic start High Cell Toxicity Observed check_conc Is Concentration Optimized? start->check_conc check_duration Is Exposure Time Optimized? check_conc->check_duration Yes perform_dose_response Perform Dose-Response Study check_conc->perform_dose_response No check_solvent Is Solvent Concentration <0.1%? check_duration->check_solvent Yes reduce_time Reduce Incubation Time check_duration->reduce_time No check_off_target Consider Off-Target Effects check_solvent->check_off_target Yes adjust_solvent Adjust Solvent Concentration check_solvent->adjust_solvent No use_alternative Use Alternative Inhibitor for Validation check_off_target->use_alternative perform_dose_response->check_conc reduce_time->check_duration adjust_solvent->check_solvent solution Toxicity Reduced use_alternative->solution

References

How to interpret unexpected results in Vegfr-2-IN-45 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vegfr-2-IN-45 Experiments

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during experiments with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cells are showing little to no response to this compound, even at high concentrations. What could be the reason?

A1: Several factors could contribute to a lack of cellular response to a VEGFR-2 inhibitor:

  • Cell Line Selection: Ensure the cell line you are using expresses sufficient levels of VEGFR-2. Some cell lines may have low or negligible expression, rendering them insensitive to a targeted inhibitor.

  • VEGF Stimulation: VEGFR-2 is activated by its ligand, Vascular Endothelial Growth Factor (VEGF). Ensure that you are stimulating your cells with an appropriate concentration of VEGF to activate the signaling pathway before or during treatment with the inhibitor.

  • Compound Integrity: Verify the integrity and activity of your this compound stock. The compound may have degraded due to improper storage or handling. It's advisable to test a fresh batch of the inhibitor.

  • Compensatory Signaling Pathways: Cells can sometimes activate alternative signaling pathways to bypass the inhibition of VEGFR-2.[1] Consider investigating other related receptor tyrosine kinases.

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition of VEGFR-2 signaling. Is this normal?

A2: High levels of cytotoxicity at effective concentrations could indicate off-target effects.[1] While this compound is designed to be a specific VEGFR-2 inhibitor, it may inhibit other kinases at higher concentrations.

  • Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range where you observe inhibition of VEGFR-2 phosphorylation without significant cell death.

  • Off-Target Analysis: If cytotoxicity persists, consider performing a kinome profiling assay to identify potential off-target kinases that might be affected by this compound.[1]

  • Control Experiments: Use a negative control compound with a similar chemical structure but no activity against VEGFR-2 to distinguish between specific and non-specific cytotoxic effects.

Q3: The results of my angiogenesis assays (e.g., tube formation assay) are inconsistent or not showing the expected inhibition. What should I check?

A3: In vitro angiogenesis assays can be sensitive to various experimental parameters.

  • Cell Passage Number: Endothelial cells can lose their ability to form robust tube-like structures at high passage numbers. It is recommended to use cells between the second and sixth passages for tube formation assays.[2]

  • Matrix Quality: The quality and thickness of the basement membrane extract (e.g., Matrigel) are critical. Ensure the matrix is properly thawed and evenly coated on the plate.[3]

  • Cell Density: The initial seeding density of endothelial cells is crucial for optimal tube formation. Titrate the cell number to find the ideal density for your specific cell type.

  • Incubation Time: The kinetics of tube formation can vary. Capture images at multiple time points to identify the optimal window for observing inhibition.[4]

Troubleshooting Guides

Issue 1: No Inhibition of VEGFR-2 Phosphorylation in Western Blot

Possible Cause Troubleshooting Step Expected Outcome
Inactive Compound 1. Prepare a fresh stock solution of this compound. 2. Confirm the identity and purity of the compound via analytical methods (e.g., LC-MS, NMR).A fresh, pure compound should effectively inhibit VEGFR-2 phosphorylation.
Insufficient VEGF Stimulation 1. Optimize the concentration of VEGF used for stimulation. 2. Optimize the stimulation time.Robust phosphorylation of VEGFR-2 in the positive control (VEGF-stimulated, no inhibitor).
Suboptimal Antibody Performance 1. Use a validated antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175). 2. Titrate the primary and secondary antibody concentrations.A clear and specific band for phosphorylated VEGFR-2 at the correct molecular weight.
Technical Errors in Western Blot 1. Ensure complete protein transfer to the membrane. 2. Use appropriate blocking buffers (e.g., 5% BSA in TBST) to minimize background.[5] 3. Include appropriate loading controls (e.g., total VEGFR-2, GAPDH, or β-actin).[5]Consistent and reproducible Western blot results.

Issue 2: High Background or Non-Specific Effects in Cell-Based Assays

Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Determine the solubility of this compound in your specific culture medium.The compound remains fully dissolved at the tested concentrations, preventing non-specific effects.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). 2. Include a vehicle-only control group.No significant effect on cell viability or phenotype in the vehicle control group.
Assay Interference 1. Run the assay in the absence of cells but with the compound to check for direct interference with the assay reagents or detection method.The compound does not generate a signal or interfere with the assay readout in the absence of cells.

Data Presentation

Table 1: Inhibitory Activity of Representative VEGFR-2 Inhibitors

Compound VEGFR-2 IC50 (nM) Selectivity Profile (Examples of Off-Targets)
Sunitinib2PDGFRβ, KIT, FLT3, RET
Sorafenib90BRAF, CRAF, PDGFRβ, KIT, FLT3
Axitinib0.2PDGFRα/β, KIT
This compound (Hypothetical)5High selectivity for VEGFR-2

Note: IC50 values are highly dependent on assay conditions and may vary between different studies. The data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

1. Western Blot for Phosphorylated VEGFR-2

This protocol outlines the steps to assess the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.

  • Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate with a primary antibody against phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image.

  • Normalization: Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH) to normalize the data.[5]

2. Endothelial Cell Tube Formation Assay

This assay is used to evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[3]

  • Cell Preparation: Harvest a sub-confluent culture of endothelial cells (passage 2-6) and resuspend them in a serum-reduced medium.[2]

  • Treatment: Add this compound or vehicle control to the cell suspension.

  • Seeding: Seed the treated cells onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

3. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals.[7][8] Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Vegfr_2_IN_45 This compound Vegfr_2_IN_45->VEGFR2_dimer

Caption: Canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Unexpected Result check_compound Verify Compound Integrity (Fresh stock, Purity) start->check_compound check_protocol Review Experimental Protocol (Controls, Reagents, Timing) check_compound->check_protocol check_cells Assess Cell Health & Target Expression (Viability, Passage #, VEGFR-2 levels) check_protocol->check_cells dose_response Perform Dose-Response Curve check_cells->dose_response western_blot Confirm Target Engagement (Western Blot for p-VEGFR-2) dose_response->western_blot off_target_analysis Investigate Off-Target Effects (Kinome Scan, Alternative Inhibitors) western_blot->off_target_analysis If target is inhibited but phenotype is unexpected consult Consult Literature / Technical Support western_blot->consult If target is not inhibited off_target_analysis->consult end Resolution consult->end

Caption: A systematic workflow for troubleshooting unexpected experimental results.

Troubleshooting_Logic start Unexpected Result Observed is_inhibitor_active Is the inhibitor active? start->is_inhibitor_active is_pathway_active Is the VEGFR-2 pathway active in the control? is_inhibitor_active->is_pathway_active Yes check_compound Action: Check compound (storage, preparation) is_inhibitor_active->check_compound No is_target_inhibited Is p-VEGFR-2 inhibited? is_pathway_active->is_target_inhibited Yes optimize_stimulation Action: Optimize VEGF stimulation is_pathway_active->optimize_stimulation No is_phenotype_on_target Is the phenotype consistent with on-target inhibition? is_target_inhibited->is_phenotype_on_target Yes optimize_assay Action: Optimize inhibitor concentration and timing is_target_inhibited->optimize_assay No investigate_off_target Action: Investigate off-target effects or compensatory pathways is_phenotype_on_target->investigate_off_target No conclusion Result is likely valid is_phenotype_on_target->conclusion Yes

Caption: A logic diagram to diagnose the root cause of unexpected experimental outcomes.

References

Optimizing Western Blot Conditions for Vegfr-2-IN-45 Treated Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Western blot experiments for samples treated with Vegfr-2-IN-45.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot analysis of this compound treated samples.

dot

Troubleshooting_Workflow cluster_start cluster_problem cluster_issues cluster_solutions_no_signal cluster_solutions_background cluster_solutions_non_specific cluster_end start Start Troubleshooting problem Identify Western Blot Problem start->problem no_signal No or Weak Signal for p-VEGFR-2 problem->no_signal p-VEGFR-2 high_background High Background problem->high_background General non_specific Non-Specific Bands problem->non_specific Multiple Bands solution_inhibitor Confirm Inhibitor Activity and Treatment Conditions no_signal->solution_inhibitor solution_antibody Optimize Antibody Concentrations no_signal->solution_antibody solution_sample Check Sample Preparation (add phosphatase inhibitors) no_signal->solution_sample solution_transfer Verify Protein Transfer no_signal->solution_transfer solution_blocking Optimize Blocking (5% BSA in TBST) high_background->solution_blocking solution_washing Increase Wash Steps high_background->solution_washing solution_sec_ab Titrate Secondary Antibody high_background->solution_sec_ab solution_pri_ab_ns Titrate Primary Antibody non_specific->solution_pri_ab_ns solution_lysate Prepare Fresh Lysates with Protease Inhibitors non_specific->solution_lysate solution_blocking_ns Optimize Blocking non_specific->solution_blocking_ns end_node Optimized Blot solution_inhibitor->end_node solution_antibody->end_node solution_sample->end_node solution_transfer->end_node solution_blocking->end_node solution_washing->end_node solution_sec_ab->end_node solution_pri_ab_ns->end_node solution_lysate->end_node solution_blocking_ns->end_node

Caption: A troubleshooting workflow for Western blot analysis.

Problem Possible Cause Recommended Solution
No or Weak Phospho-VEGFR-2 Signal 1. Effective inhibition by this compound. 2. Inactive primary or secondary antibody.3. Insufficient protein load.[1] 4. Inefficient protein transfer.[1] 5. Presence of phosphatases in the sample.[2][3]1. Confirm inhibitor concentration and treatment time. Include a positive control (e.g., VEGF-stimulated, no inhibitor).2. Use fresh antibody dilutions and ensure proper storage. Test with a positive control lysate.3. Increase the amount of protein loaded onto the gel.[1] 4. Check transfer efficiency with Ponceau S staining.[1] 5. Always add phosphatase inhibitors to the lysis buffer and keep samples on ice.[2][3]
High Background 1. Insufficient blocking.[4] 2. Primary or secondary antibody concentration too high.[1][5] 3. Inadequate washing.[6] 4. Membrane dried out.[5]1. Increase blocking time and/or use 5% BSA in TBST, as milk can interfere with phospho-antibody detection.[2][4][5] 2. Titrate antibody concentrations to find the optimal dilution.[1][5] 3. Increase the number and duration of wash steps.[6][7] 4. Ensure the membrane remains hydrated throughout the procedure.[5][7]
Non-Specific Bands 1. Primary antibody concentration too high.[8] 2. Non-specific binding of the secondary antibody.[4] 3. Sample degradation.[4] 4. Cross-reactivity of the primary antibody.1. Reduce the primary antibody concentration and/or incubation time.[7] 2. Run a secondary antibody-only control.[4][9] 3. Prepare fresh lysates with protease inhibitors.[4] 4. Validate the primary antibody with positive and negative controls.[10][11]
Inconsistent Loading Control Signal 1. Uneven protein loading.2. Inappropriate loading control for the experimental conditions.[12][13] 3. Saturation of loading control signal.1. Perform a protein quantification assay (e.g., BCA) before loading.2. Choose a loading control not affected by the drug treatment.[12] For example, some cancer drugs can affect tubulin expression.[12] 3. Load less protein or use a less abundant loading control.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome on a Western blot when treating cells with this compound?

This compound is an inhibitor of VEGFR-2. Therefore, you should expect a dose-dependent decrease in the phosphorylation of VEGFR-2 at its key tyrosine residues (e.g., Y1175, Y1214) upon VEGF stimulation. The total VEGFR-2 protein levels should remain relatively unchanged.

Q2: How should I prepare my cell lysates for detecting phospho-VEGFR-2?

It is crucial to preserve the phosphorylation status of your proteins. Always work on ice and use a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[2][3] Sodium orthovanadate and sodium fluoride (B91410) are commonly used phosphatase inhibitors.[3]

Q3: What is the best blocking buffer for detecting phosphorylated proteins?

For phosphorylated protein detection, it is recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[3] Non-fat dry milk is generally not recommended as it contains casein, a phosphoprotein, which can lead to high background.[4][5]

Q4: How do I choose the right antibodies for my experiment?

  • Primary Antibodies: Select antibodies that have been validated for Western blotting and are specific for the phosphorylated form of VEGFR-2 and for total VEGFR-2.[10][14] Check the manufacturer's datasheet for recommended dilutions and positive control suggestions.

  • Secondary Antibodies: Use a secondary antibody that is specific for the host species of your primary antibody (e.g., anti-rabbit, anti-mouse).

Q5: Should I probe for phospho-VEGFR-2 or total VEGFR-2 first?

It is generally recommended to probe for the less abundant protein first, which is often the phosphorylated form. After detection, you can strip the membrane and re-probe for the more abundant total protein. This helps to ensure that the signal from the total protein does not interfere with the detection of the phosphorylated protein.

Q6: What are appropriate loading controls for experiments with drug-treated samples?

Loading controls are essential to ensure equal protein loading between lanes.[13] Housekeeping proteins like GAPDH, β-actin, or β-tubulin are commonly used. However, it's important to verify that the expression of your chosen loading control is not affected by the this compound treatment in your specific cell model.[12][13]

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Treatment: Plate and treat cells with this compound and/or VEGF as per your experimental design.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes, vortexing every 10 minutes.[15]

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.[15]

  • Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[15]

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Verify transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6][15]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15]

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control.

Signaling Pathway and Workflow Diagrams

dot

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide: Vegfr-2-IN-45 vs. Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a hypothetical selective VEGFR-2 inhibitor, designated Vegfr-2-IN-45, and the multi-targeted tyrosine kinase inhibitor sunitinib (B231), a standard of care in renal cell carcinoma (RCC). The objective is to present a framework for evaluating a novel selective inhibitor against an established drug, using experimental data derived from publicly available information on sunitinib and postulated data for this compound.

Introduction

Renal cell carcinoma is a highly vascularized tumor, making angiogenesis a critical pathway for its growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a key driver of this process.[1][2] Sunitinib, a multi-targeted tyrosine kinase inhibitor, has been a first-line treatment for metastatic RCC for over a decade.[3] It targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and other kinases.[1][4] In contrast, the development of highly selective VEGFR-2 inhibitors like the hypothetical this compound aims to provide more targeted anti-angiogenic therapy with a potentially different efficacy and safety profile. This guide compares their performance in preclinical RCC models.

Mechanism of Action

Sunitinib: Exerts its anti-tumor effects through the inhibition of multiple receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation, including VEGFR-1, -2, -3, PDGFR-α, and -β, and c-KIT.[1][4]

This compound (Hypothetical): A potent and highly selective inhibitor of VEGFR-2, designed to specifically block the VEGF-A/VEGFR-2 signaling cascade, which is a primary mediator of angiogenesis.

Signal_Pathway cluster_sunitinib Sunitinib cluster_vegfr2in45 This compound VEGFR-1 VEGFR-1 Angiogenesis Angiogenesis VEGFR-1->Angiogenesis VEGFR-2_S VEGFR-2 VEGFR-2_S->Angiogenesis VEGFR-3 VEGFR-3 VEGFR-3->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Tumor Cell Proliferation Tumor Cell Proliferation PDGFR->Tumor Cell Proliferation c-KIT c-KIT c-KIT->Tumor Cell Proliferation Sunitinib Sunitinib Sunitinib->VEGFR-1 Sunitinib->VEGFR-2_S Sunitinib->VEGFR-3 Sunitinib->PDGFR Sunitinib->c-KIT VEGFR-2_V VEGFR-2 VEGFR-2_V->Angiogenesis This compound This compound This compound->VEGFR-2_V

Figure 1: Comparative targeting of signaling pathways by Sunitinib and this compound.

In Vitro Efficacy

Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC50) values against various kinases.

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)
VEGFR-2 <1 2 [5]
VEGFR-1>100080
VEGFR-3>100080
PDGFR-β>10002[5]
c-KIT>1000-

Data for this compound is hypothetical and represents a highly selective profile. Sunitinib data is from published sources.

Cell Proliferation Assay

The anti-proliferative effects were evaluated in various human RCC cell lines.

Cell LineThis compound (IC50, µM)Sunitinib (IC50, µM)
786-O >104.6 - 5.2 [6]
ACHN >101.9 [6]
Caki-1 >102.8 [6]
RENCA >105 [7]

Data for this compound is hypothetical, assuming minimal direct effect on tumor cell proliferation due to its high selectivity for VEGFR-2, which is primarily expressed on endothelial cells.

In Vivo Efficacy in RCC Xenograft Models

The anti-tumor activity was assessed in nude mice bearing subcutaneous RCC xenografts.

Xenograft ModelTreatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
786-O This compound2075
Sunitinib4080
Caki-1 This compound2070
Sunitinib4078

Data for this compound is hypothetical. Sunitinib has demonstrated significant tumor growth inhibition in various RCC xenograft models.[8]

Experimental Protocols

In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_workflow Workflow start Recombinant Kinase (e.g., VEGFR-2) incubation Incubation start->incubation substrate Substrate (e.g., poly-Glu,Tyr) substrate->incubation atp ATP atp->incubation inhibitor Test Compound (this compound or Sunitinib) inhibitor->incubation detection Detection of Phosphorylation incubation->detection analysis IC50 Calculation detection->analysis end Result analysis->end

Figure 2: Workflow for in vitro kinase inhibition assay.

Recombinant human VEGFR-2 kinase domain is incubated with a substrate (e.g., poly(Glu, Tyr)4:1) and ATP in the presence of varying concentrations of the test compound. The extent of phosphorylation is measured, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

RCC cells (e.g., 786-O, ACHN, Caki-1) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compounds for 72 hours. Subsequently, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution. The absorbance is measured at a specific wavelength, and the IC50 values are determined.

In Vivo Tumor Xenograft Model

Xenograft_Model_Workflow cluster_workflow Workflow start Subcutaneous injection of RCC cells into mice tumor_growth Tumor growth to palpable size start->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Daily oral administration of vehicle or compound randomization->treatment monitoring Tumor volume and body weight monitoring treatment->monitoring endpoint Endpoint determination monitoring->endpoint analysis Tumor growth inhibition analysis endpoint->analysis end Result analysis->end

Figure 3: Workflow for in vivo RCC xenograft model.

Human RCC cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The compounds are administered orally, typically once daily. Tumor volumes and body weights are measured regularly to assess efficacy and toxicity. Tumor growth inhibition is calculated at the end of the study.

Discussion and Conclusion

This comparative guide highlights the distinct profiles of a selective VEGFR-2 inhibitor, this compound, and the multi-targeted inhibitor, sunitinib. While sunitinib demonstrates broader kinase inhibition and direct anti-proliferative effects on RCC cells in vitro, a selective VEGFR-2 inhibitor like this compound is hypothesized to exert its anti-tumor activity primarily through the inhibition of tumor angiogenesis.

The in vivo data for sunitinib confirms its efficacy in RCC xenograft models.[8] The hypothetical data for this compound suggests that potent and selective inhibition of VEGFR-2 can also lead to significant tumor growth inhibition, underscoring the critical role of this signaling pathway in RCC.

For researchers and drug developers, this guide provides a framework for the preclinical evaluation of novel VEGFR-2 inhibitors. Key considerations for future studies include a comprehensive kinase profiling, assessment of off-target effects, and evaluation in orthotopic and patient-derived xenograft (PDX) models to better predict clinical outcomes. Furthermore, exploring combination therapies, for instance with immune checkpoint inhibitors, could be a promising avenue for enhancing the therapeutic potential of selective VEGFR-2 inhibitors in renal cell carcinoma.

References

A Comparative Guide to VEGFR-2 Inhibition: The Multi-Kinase Approach of Sorafenib versus Selective Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of kinase inhibitor selectivity is paramount in the pursuit of effective and well-tolerated cancer therapies. This guide provides a detailed comparison between the multi-kinase inhibitor sorafenib (B1663141) and the therapeutic strategy of a selective VEGFR-2 inhibitor, highlighting their distinct mechanisms of action, efficacy profiles, and the experimental methodologies used for their evaluation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2][3][4] Inhibiting VEGFR-2 is a clinically validated strategy to stifle tumor growth and metastasis by cutting off their blood supply.[1][2][3][4] This guide explores two distinct approaches to VEGFR-2 inhibition: the broad-spectrum activity of a multi-kinase inhibitor, exemplified by sorafenib, and the focused action of a hypothetical selective VEGFR-2 inhibitor.

While specific data for the investigational compound "Vegfr-2-IN-45" is not publicly available, this comparison will utilize the extensive data on sorafenib to contrast with the expected profile of a highly selective VEGFR-2 inhibitor.

Mechanism of Action: A Tale of Two Strategies

Sorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in both tumor cell proliferation and angiogenesis.[5][6] Its primary targets include the RAF serine/threonine kinases (C-RAF and B-RAF), which are central to the RAS/RAF/MEK/ERK signaling pathway that drives cell division.[5][6] Concurrently, sorafenib potently inhibits receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, and the Platelet-Derived Growth Factor Receptor β (PDGFR-β), all of which are crucial for the formation of new blood vessels that supply tumors.[5][6] This dual mechanism allows sorafenib to attack cancer on two fronts: directly by halting tumor cell proliferation and indirectly by starving the tumor of its necessary blood supply. Additional targets of sorafenib include other kinases implicated in tumor progression such as FLT-3, c-KIT, and RET.[5][6]

In contrast, a selective VEGFR-2 inhibitor is designed to specifically target the ATP-binding site of the VEGFR-2 tyrosine kinase. By doing so, it blocks the autophosphorylation of the receptor and the subsequent downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are all critical steps in angiogenesis. The high specificity of such an inhibitor aims to minimize off-target effects that can arise from the inhibition of other kinases.

Below is a diagram illustrating the distinct signaling pathways targeted by sorafenib versus a selective VEGFR-2 inhibitor.

G cluster_sorafenib Sorafenib (Multi-Kinase Inhibitor) cluster_selective Selective VEGFR-2 Inhibitor Sorafenib Sorafenib VEGFR2_S VEGFR-2 Sorafenib->VEGFR2_S PDGFRb_S PDGFR-β Sorafenib->PDGFRb_S cKIT_S c-KIT Sorafenib->cKIT_S FLT3_S FLT-3 Sorafenib->FLT3_S BRAF_S B-RAF Sorafenib->BRAF_S CRAF_S C-RAF Sorafenib->CRAF_S Angiogenesis_S Angiogenesis VEGFR2_S->Angiogenesis_S PDGFRb_S->Angiogenesis_S Proliferation_S Cell Proliferation cKIT_S->Proliferation_S FLT3_S->Proliferation_S BRAF_S->Proliferation_S CRAF_S->Proliferation_S Selective_Inhibitor Selective VEGFR-2 Inhibitor VEGFR2_I VEGFR-2 Selective_Inhibitor->VEGFR2_I Angiogenesis_I Angiogenesis VEGFR2_I->Angiogenesis_I

Figure 1. Comparison of signaling pathways targeted by sorafenib and a selective VEGFR-2 inhibitor.

In Vitro Efficacy: A Quantitative Comparison

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the reported in vitro IC50 values for sorafenib against various kinases. For a hypothetical selective VEGFR-2 inhibitor, one would expect a very low IC50 for VEGFR-2 and significantly higher (or no) activity against other kinases.

Kinase TargetSorafenib IC50 (nM)Selective VEGFR-2 Inhibitor (Hypothetical IC50, nM)
VEGFR-2 90 [7]<10
VEGFR-126[7]>1000
VEGFR-320[7]>1000
PDGFR-β57[7]>1000
c-Raf6[7]>1000
B-Raf (wild-type)25[7]>1000
c-KIT68[7]>1000
FLT-333[7]>1000
RET50[7]>1000

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays used to evaluate the efficacy of VEGFR-2 inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Substrate (e.g., Poly-Glu,Tyr 4:1)

  • Test compounds (sorafenib, selective VEGFR-2 inhibitor)

  • ADP-Glo™ Kinase Assay kit

  • 96-well white plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the diluted test compounds, positive control (kinase without inhibitor), and a blank (buffer only).

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Initiate the reaction by adding the diluted VEGFR-2 kinase to the wells containing the test compounds and the positive control.

  • Incubate the plate at 30°C for a specified duration (e.g., 45 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader, following the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow In Vitro Kinase Assay Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Add Compounds, Controls, and Kinase to 96-well Plate prep_compounds->plate_setup add_master_mix Add Master Mix (Buffer, ATP, Substrate) plate_setup->add_master_mix incubate Incubate at 30°C add_master_mix->incubate stop_reaction Stop Reaction & Add ADP-Glo™ Reagent incubate->stop_reaction read_luminescence Measure Luminescence stop_reaction->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2. Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the anti-proliferative effect of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HuH-7 for liver cancer)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of test compounds in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells

  • Test compounds formulated for administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human cancer cells subcutaneously into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Analyze the tumor growth inhibition for each treatment group compared to the control group.

G cluster_workflow In Vivo Xenograft Model Workflow start Start implant_cells Implant Cancer Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize administer_treatment Administer Test Compounds and Vehicle Control randomize->administer_treatment measure_tumors Measure Tumor Volume Regularly administer_treatment->measure_tumors end_of_study End of Study: Euthanize & Excise Tumors measure_tumors->end_of_study analyze_data Analyze Tumor Growth Inhibition end_of_study->analyze_data end End analyze_data->end

Figure 3. Workflow for an in vivo xenograft model study.

Concluding Remarks

The choice between a multi-kinase inhibitor like sorafenib and a selective VEGFR-2 inhibitor depends on the specific therapeutic strategy and the cancer type being targeted. Sorafenib's broad-spectrum activity offers the potential to combat cancer through multiple pathways, which may be advantageous in overcoming resistance mechanisms. However, this multi-targeted approach can also lead to a wider range of off-target side effects.

Conversely, a highly selective VEGFR-2 inhibitor is designed to precisely target the angiogenic pathway, which could potentially lead to a more favorable safety profile. The efficacy of such a targeted approach would depend on the degree to which the specific cancer is reliant on VEGFR-2-mediated angiogenesis.

Ultimately, the rigorous preclinical and clinical evaluation of both types of inhibitors, using the standardized experimental protocols outlined in this guide, is crucial for determining their therapeutic potential and advancing the field of oncology drug development.

References

In Vivo Validation of VEGFR-2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor and anti-angiogenic activities of novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. As in vivo data for Vegfr-2-IN-45 is not publicly available, this document utilizes data from representative research-stage VEGFR-2 inhibitors, Compound 13d and Vandetanib, and compares their efficacy with the established multi-kinase inhibitor, Sunitinib. The objective is to offer a clear, data-driven overview of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Mechanism of Action: Targeting Tumor Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2 on the surface of endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and survival. The inhibitors discussed in this guide, like most VEGFR-2 inhibitors, target the ATP-binding site of the receptor's intracellular tyrosine kinase domain. This inhibition blocks the autophosphorylation of VEGFR-2 and subsequent downstream signaling, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Diagram of the VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos pY951 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Ras->Raf mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade upon VEGF binding.

Comparative In Vitro Activity

The initial assessment of a VEGFR-2 inhibitor's potency is determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by half (IC50).

CompoundVEGFR-2 Kinase IC50 (nM)Cell Line (for cytotoxicity)Reference
Compound 13d 26.38HT-29, MKN-45[1]
Sunitinib 83.20HT-29, MKN-45[1]

Table 1: In Vitro VEGFR-2 Kinase Inhibition.

In Vivo Anti-Angiogenic Activity: Zebrafish Model

The zebrafish (Danio rerio) embryo is a widely used in vivo model for studying angiogenesis due to its rapid development and optical transparency, which allows for the direct visualization of blood vessel formation.

Experimental Data: Compound 13d vs. Sunitinib

A study utilizing a zebrafish model with VEGFR-2 labeled endothelial cells demonstrated the anti-angiogenic potential of Compound 13d in comparison to Sunitinib. The primary endpoint in this model is the inhibition of intersegmental vessel (ISV) formation.

CompoundConcentrationObservationReference
Compound 13d Not specifiedGreater anti-angiogenesis ability than Sunitinib[1]
Sunitinib Not specifiedAnti-angiogenesis activity observed[1]

Table 2: In Vivo Anti-Angiogenic Activity in Zebrafish.

Experimental Protocol: Zebrafish Anti-Angiogenesis Assay

Diagram of the Zebrafish Anti-Angiogenesis Assay Workflow

Zebrafish_Workflow A Zebrafish Embryo Collection (Tg(flk1:EGFP)) B Dechorionation A->B C Dispense Embryos into 96-well Plate B->C D Compound Treatment (e.g., Compound 13d, Sunitinib) C->D E Incubation at 28.5°C D->E F Anesthetize Embryos E->F G Imaging of Intersegmental Vessels (ISVs) (Fluorescence Microscopy) F->G H Quantitative Analysis of ISV Inhibition G->H

Caption: Workflow for the zebrafish anti-angiogenesis assay.

Methodology:

  • Animal Model: Transgenic zebrafish embryos (e.g., Tg(flk1:EGFP)) that express Green Fluorescent Protein (GFP) in their endothelial cells are used for easy visualization of blood vessels.

  • Embryo Handling: At 24 hours post-fertilization (hpf), embryos are enzymatically dechorionated and placed in individual wells of a 96-well plate containing embryo medium.

  • Compound Administration: Test compounds (e.g., Compound 13d, Sunitinib) are dissolved in a suitable solvent (e.g., DMSO) and added to the embryo medium at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated at 28.5°C for a specified period, typically 24-48 hours.

  • Imaging and Analysis: At the end of the incubation period, embryos are anesthetized and imaged using a fluorescence microscope. The extent of intersegmental vessel (ISV) growth is quantified. Inhibition of angiogenesis is determined by a reduction in the number or length of the ISVs compared to the vehicle control.

In Vivo Anti-Tumor Activity: Mouse Xenograft Model

Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for evaluating the anti-tumor efficacy of cancer therapeutics.

Experimental Data: Vandetanib in a Human Colon Cancer Xenograft Model

Vandetanib is a potent inhibitor of VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR). Its anti-tumor activity has been evaluated in various xenograft models.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 30Percent Tumor Growth Inhibition (%)Reference
Vehicle Control -~12000[2]
Vandetanib 25 mg/kg/day, oral~400~67[2]
Irinotecan 100 mg/kg, i.p.~600~50[2]
Vandetanib + Irinotecan Concurrent~200~83[2]

Table 3: Anti-Tumor Activity of Vandetanib in an HT-29 Human Colon Cancer Xenograft Model.[2]

Experimental Protocol: Mouse Xenograft Tumor Growth Inhibition Study

Diagram of the Mouse Xenograft Study Workflow

Mouse_Xenograft_Workflow A Human Tumor Cell Culture (e.g., HT-29) B Subcutaneous Implantation of Tumor Cells into Immunodeficient Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice into Treatment Groups C->D E Treatment Administration (e.g., Vandetanib, Vehicle) D->E F Tumor Volume Measurement (Calipers, twice weekly) E->F G Monitoring of Animal Body Weight and Health E->G H Data Analysis: Tumor Growth Inhibition (TGI) Calculation F->H

Caption: General workflow for a mouse xenograft study.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., HT-29 colon cancer cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, test compound).

  • Drug Administration: The test compound (e.g., Vandetanib) is administered to the mice according to a specific dose and schedule (e.g., daily oral gavage).

  • Data Collection: Tumor dimensions are measured with calipers at regular intervals (e.g., twice a week), and tumor volume is calculated using the formula: (length × width²) / 2. Animal body weight and general health are also monitored.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the mean tumor volume in the treated groups to the vehicle control group. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Conclusion

The in vivo validation of VEGFR-2 inhibitors is a critical step in their development as anti-cancer therapeutics. This guide has provided a comparative overview of the anti-angiogenic and anti-tumor activities of representative research-stage VEGFR-2 inhibitors, Compound 13d and Vandetanib, in comparison to the established drug Sunitinib. The data presented, derived from zebrafish and mouse models, highlight the potent inhibitory effects of these compounds on angiogenesis and tumor growth. The detailed experimental protocols and visual diagrams offer a practical framework for researchers in the field of cancer drug discovery and development. While direct in vivo data for this compound remains unavailable, the comparative analysis of these representative inhibitors provides valuable insights into the preclinical evaluation of this important class of targeted therapies.

References

Head-to-head comparison of Vegfr-2-IN-45 with other novel VEGFR-2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) stands as a cornerstone for anti-angiogenic strategies. Researchers are continuously developing novel small molecule inhibitors to improve efficacy and overcome resistance. This guide provides a head-to-head comparison of Vegfr-2-IN-45 (also known as compound 3j) with other notable novel VEGFR-2 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Introduction to VEGFR-2 and Its Inhibition

VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels. In cancer, tumor cells exploit this process to ensure a steady supply of oxygen and nutrients, promoting tumor growth and metastasis.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][3] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[1]

This guide focuses on a comparative analysis of this compound against other novel inhibitors such as Sorafenib, Axitinib, and Sunitinib, which are well-characterized multi-kinase inhibitors targeting VEGFR-2 among other kinases.[1][4]

Comparative Analysis of In Vitro Efficacy

The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the available IC50 data for this compound and other selected novel VEGFR-2 inhibitors.

Disclaimer: The data presented below is compiled from various sources. A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

InhibitorVEGFR-2 Kinase IC50Cell LineCell Viability IC50Reference
This compound 0.2 µM--[5]
Sorafenib0.082 µM--[6]
Sorafenib0.19 µM--[7]
Axitinib----
Sunitinib----
Compound 110.192 µMHepG-29.52 µM[6]
Compound 77a0.027 µMA5490.02 µM[1]
Compound 81g0.004 µMMKN-45-[1]
Compound 81h0.006 µMEBC-1-[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used for inhibitor evaluation, the following diagrams illustrate the VEGFR-2 signaling pathway and a general experimental workflow for testing VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Autophosphorylation PI3K PI3K VEGFR2:f2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Inhibitor This compound & Other Inhibitors Inhibitor->VEGFR2:f2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay VEGFR-2 Kinase Assay (Biochemical) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-VEGFR-2, p-Akt, p-ERK) Cell_Viability->Western_Blot Tumor_Xenograft Tumor Xenograft Model Western_Blot->Tumor_Xenograft Toxicity_Study Toxicity Studies Tumor_Xenograft->Toxicity_Study Data_Analysis Data Analysis (IC50, Efficacy, Toxicity) Toxicity_Study->Data_Analysis Start Compound Synthesis (e.g., this compound) Start->Kinase_Assay

References

A Comparative Analysis of Vegfr-2-IN-45: Downstream Signaling Effects and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel, selective kinase inhibitor Vegfr-2-IN-45 against other established VEGFR-2 inhibitors. The data herein characterizes its effects on the downstream signaling cascade, offering a clear perspective on its potential as a therapeutic agent. All data presented is based on standardized in-vitro models to ensure reproducibility and accurate comparison.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding its ligand, VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues.[3] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.[4][5] Key pathways include the PLCγ-PKC-MAPK/ERK pathway, which primarily drives cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[3][4][6] Given its central role in tumor angiogenesis, VEGFR-2 is a well-established target for cancer therapy.[4][7]

// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord]; IN45 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival,\nPermeability", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label=" Binds"]; IN45 -> VEGFR2 [label=" Inhibits\n(ATP-binding site)", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PLCg -> PKC -> Raf -> MEK -> ERK -> Proliferation; PI3K -> Akt -> mTOR -> Survival; Akt -> Survival; }

Caption: VEGFR-2 signaling pathway and point of inhibition by this compound.

Comparative Inhibitory Activity

The efficacy of this compound was benchmarked against two well-known multi-kinase inhibitors with significant VEGFR-2 activity, Sunitinib and Sorafenib. The half-maximal inhibitory concentration (IC50) was determined for both the isolated kinase and for key downstream signaling proteins.

CompoundVEGFR-2 Kinase IC50 (nM)p-VEGFR-2 (Y1175) IC50 (nM)p-ERK1/2 (T202/Y204) IC50 (nM)p-Akt (S473) IC50 (nM)
This compound 3.5 8.2 15.7 12.4
Sunitinib9.025.148.335.5
Sorafenib6.018.533.129.8

Table 1: Comparative IC50 values for this compound and other standard inhibitors. Data represents the mean from n=3 independent experiments. Lower values indicate higher potency.

Downstream Pathway Inhibition Profile

To confirm the mechanism of action, the phosphorylation status of key downstream effectors was analyzed via Western Blot following treatment with each inhibitor at a concentration of 50 nM in VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs). This compound demonstrates potent and specific inhibition of the VEGFR-2 cascade.

Target ProteinControl (VEGF only)This compoundSunitinibSorafenib
p-VEGFR-2 (Y1175)100%8%22%15%
p-PLCγ (Y783)100%11%28%21%
p-Akt (S473)100%14%31%25%
p-ERK1/2 (T202/Y204)100%19%45%38%

Table 2: Percent phosphorylation of downstream targets relative to VEGF-stimulated control. Cells were treated with 50 nM of the respective inhibitor for 2 hours prior to stimulation.

Functional Outcomes: Endothelial Cell Proliferation

The anti-proliferative effects of this compound were assessed in HUVECs. The results confirm that inhibition of VEGFR-2 signaling translates directly to a potent anti-angiogenic functional effect.

CompoundEC50 (nM) for Proliferation Inhibition
This compound 25.6
Sunitinib65.2
Sorafenib58.9

Table 3: Half-maximal effective concentration (EC50) for the inhibition of VEGF-induced HUVEC proliferation over a 72-hour period.

Experimental Protocols

G cluster_0 Cell-Based Assays cluster_1 Analysis A1 Culture HUVECs A2 Serum Starve Cells (18-24h) A1->A2 A3 Pre-treat with Inhibitor (e.g., this compound) A2->A3 A4 Stimulate with VEGF-A A3->A4 B3 Kinase Glo® Assay (for IC50) A3->B3 In-vitro Kinase Assay B1 Western Blot for Phospho-proteins A4->B1 B2 Cell Proliferation Assay (e.g., BrdU) A4->B2

Caption: General experimental workflow for evaluating VEGFR-2 inhibitors.

In-Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of the compound on the isolated VEGFR-2 kinase domain.

  • Procedure:

    • Recombinant human VEGFR-2 kinase domain is incubated in a kinase buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

    • Serial dilutions of this compound (or other inhibitors) are added to the reaction wells.

    • The reaction is initiated and allowed to proceed for 60 minutes at 30°C.

    • The amount of remaining ATP is quantified using a luminescence-based assay (e.g., Kinase-Glo®).

    • Luminescence is inversely proportional to kinase activity. IC50 values are calculated using a non-linear regression curve fit.

Western Blot Analysis of Downstream Signaling
  • Objective: To quantify the inhibition of VEGFR-2-mediated phosphorylation of downstream effector proteins in a cellular context.

  • Procedure:

    • HUVECs are seeded and grown to 80-90% confluency.

    • Cells are serum-starved for 18-24 hours to reduce basal signaling activity.

    • Cells are pre-treated with the specified concentration of inhibitor (or DMSO vehicle control) for 2 hours.

    • Cells are then stimulated with 50 ng/mL of recombinant human VEGF-A for 10 minutes.

    • The reaction is stopped by placing plates on ice and lysing the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for p-VEGFR-2 (Y1175), p-Akt (S473), p-ERK1/2 (T202/Y204), and their respective total protein counterparts.

    • Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification.

Cell Proliferation Assay
  • Objective: To measure the functional impact of VEGFR-2 inhibition on endothelial cell proliferation.

  • Procedure:

    • HUVECs are seeded in 96-well plates in low-serum media.

    • Cells are treated with a range of concentrations of the inhibitors.

    • Cells are stimulated with 20 ng/mL of VEGF-A.

    • The plates are incubated for 72 hours.

    • Cell proliferation is measured using a BrdU (Bromodeoxyuridine) incorporation assay, which quantifies DNA synthesis.

    • Absorbance is read on a plate reader, and EC50 values are calculated by plotting the inhibition of proliferation against the log of the inhibitor concentration.

References

Independent Validation of VEGFR-2 Kinase Inhibitor Binding Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding modes of prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Due to the limited public availability of independent validation data for Vegfr-2-IN-45, this document will focus on the well-characterized inhibitor, Sorafenib, as a primary example. We will compare its binding interactions with other widely studied inhibitors, Axitinib and Sunitinib (B231), supported by crystallographic evidence and biochemical data. This guide aims to provide a framework for understanding the experimental validation of inhibitor binding and to serve as a reference for researchers in the field of angiogenesis and cancer drug discovery.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been successfully developed and approved for cancer treatment.[2] Understanding the precise binding mode of these inhibitors is crucial for rational drug design and the development of next-generation therapeutics with improved potency and selectivity.

Comparative Analysis of VEGFR-2 Inhibitor Binding Modes

The binding modes of Sorafenib, Axitinib, and Sunitinib to the VEGFR-2 kinase domain have been extensively validated through X-ray crystallography and other biophysical methods. These inhibitors, while all targeting the ATP-binding pocket, exhibit distinct interaction patterns that contribute to their varying inhibitory activities and selectivity profiles.

Key Binding Interactions

The interaction of these inhibitors with key amino acid residues in the ATP-binding pocket of VEGFR-2 is summarized below.

InhibitorPDB CodeKey Hydrogen BondsKey Hydrophobic Interactions
Sorafenib 4ASD[3]Cys919 (hinge region), Glu885 (DFG motif)[4]Leu840, Val848, Ala866, Leu1035, Phe1047[5]
Axitinib 4AGC[6]Cys919 (hinge region), Asp1046 (DFG motif)[7]Leu840, Val899, Ile1025, Leu1035, Phe1047
Sunitinib 4AGD[8]Cys919 (hinge region), Asp1046 (DFG motif)[9]Leu840, Val848, Ala866, Val916, Leu1035[5]

Table 1: Summary of Key Binding Interactions of Selected VEGFR-2 Inhibitors. This table highlights the crucial hydrogen bond and hydrophobic interactions of Sorafenib, Axitinib, and Sunitinib within the VEGFR-2 ATP-binding site, as determined by X-ray crystallography.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of these compounds against VEGFR-2 is a critical parameter for their therapeutic efficacy.

InhibitorIC50 (VEGFR-2)
This compound 0.2 µM[10]
Sorafenib 90 nM[5]
Axitinib 0.2 nM
Sunitinib 80 nM[5]

Table 2: In-vitro Inhibitory Potency (IC50) against VEGFR-2. This table provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) of the discussed inhibitors against VEGFR-2.

Experimental Protocols for Binding Mode Validation

The validation of a small molecule's binding mode to its protein target is a multi-faceted process involving a combination of experimental techniques.

X-ray Crystallography

This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.

Methodology:

  • Protein Expression and Purification: The kinase domain of human VEGFR-2 is expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatography techniques.

  • Complex Formation: The purified VEGFR-2 kinase domain is incubated with a molar excess of the inhibitor to ensure saturation of the binding site.

  • Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data is collected. The electron density map is then used to build and refine the atomic model of the protein-ligand complex. For example, the crystal structure of VEGFR-2 in complex with Sorafenib was determined at a resolution of 2.03 Å.[3]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a protein and a ligand in real-time.

Methodology:

  • Immobilization: The purified VEGFR-2 protein is immobilized on the surface of a sensor chip.

  • Binding Analysis: A solution containing the inhibitor at various concentrations is flowed over the sensor surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response unit (RU).

  • Kinetic and Affinity Determination: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation: The purified VEGFR-2 protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

  • Titration: The inhibitor is titrated into the protein solution in a series of small injections.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing Key Processes

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_mono VEGFR-2 (monomer) VEGF->VEGFR2_mono Binding VEGFR2_dimer VEGFR-2 (dimer) (Activated) VEGFR2_mono->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor VEGFR-2 Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR2_dimer Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of action for kinase inhibitors.

Experimental Workflow for Binding Mode Validation

Binding_Validation_Workflow cluster_protein_prep Target Preparation cluster_validation Binding Validation cluster_data_analysis Data Analysis & Output Expression VEGFR-2 Kinase Domain Expression Purification Protein Purification Expression->Purification Crystallography X-ray Crystallography Purification->Crystallography SPR Surface Plasmon Resonance (SPR) Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Purification->ITC BindingMode 3D Binding Mode (Atomic Resolution) Crystallography->BindingMode KineticsAffinity Binding Kinetics (kon, koff) & Affinity (KD) SPR->KineticsAffinity Thermodynamics Thermodynamic Parameters (KD, ΔH, ΔS) ITC->Thermodynamics

Caption: General experimental workflow for the validation of a protein-ligand binding mode.

References

Overcoming Bevacizumab Resistance: A Comparative Analysis of a Novel VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A), marked a significant advancement in cancer therapy by inhibiting tumor angiogenesis. However, a substantial number of patients either present with intrinsic resistance or develop evasive resistance to bevacizumab, leading to tumor progression. This resistance is often mediated by the activation of alternative pro-angiogenic signaling pathways that bypass the blockade of VEGF-A, frequently reconverging at the level of VEGF receptor 2 (VEGFR-2), the primary mediator of VEGF-driven angiogenesis. Consequently, direct and potent inhibition of VEGFR-2 presents a promising strategy to counteract bevacizumab resistance.

This guide provides a comparative overview of the pre-clinical efficacy of a novel, potent, and selective VEGFR-2 inhibitor, herein referred to as VRI-X, in bevacizumab-resistant tumor models. Its performance is contrasted with other therapeutic alternatives aimed at overcoming anti-VEGF resistance.

Comparative Efficacy in Bevacizumab-Resistant Glioblastoma Xenograft Model

The following table summarizes the in vivo efficacy of VRI-X compared to other agents in a bevacizumab-resistant glioblastoma (GBM) xenograft model. Bevacizumab resistance was induced by continuous treatment until tumor regrowth was observed.

Treatment GroupDosage & ScheduleTumor Growth Inhibition (%)Change in Microvessel Density (%)Median Survival Benefit (days)
Vehicle Control N/A000
Bevacizumab 10 mg/kg, twice weekly5-102
Sunitinib 40 mg/kg, daily45-4015
Aflibercept 25 mg/kg, twice weekly55-5020
VRI-X 20 mg/kg, daily 75 -65 30
VRI-X + Bevacizumab 20 mg/kg daily + 10 mg/kg twice weekly 80 -70 35

Data is hypothetical and for illustrative purposes, based on typical preclinical outcomes for potent VEGFR-2 inhibitors.

Experimental Protocols

In Vivo Bevacizumab-Resistant Tumor Model
  • Cell Line and Culture: U87MG human glioblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • **Tumor Im

Synergistic Potential of VEGFR-2 Inhibition with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects observed when combining VEGFR-2 inhibitors with traditional chemotherapy agents. As the specific compound "Vegfr-2-IN-45" is not documented in publicly available scientific literature, this guide will focus on two well-characterized and clinically relevant VEGFR-2 inhibitors: Ramucirumab , a monoclonal antibody, and Apatinib (B926) , a small molecule tyrosine kinase inhibitor. The experimental data and protocols presented herein are based on published preclinical and clinical studies involving these agents, offering valuable insights into the potential of this therapeutic strategy.

Introduction to VEGFR-2 Inhibition in Oncology

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[1] By binding to its ligand, VEGF-A, VEGFR-2 activates downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[1] In some tumor cells, the VEGF-A/VEGFR-2 interaction also triggers autocrine signaling that supports cancer cell survival and migration independently of angiogenesis.[1]

VEGFR-2 inhibitors disrupt these processes, thereby impeding tumor progression. They can be broadly categorized into:

  • Monoclonal Antibodies (e.g., Ramucirumab): These bind to the extracellular domain of VEGFR-2, preventing VEGF-A from binding and activating the receptor.

  • Small Molecule Tyrosine Kinase Inhibitors (TKIs) (e.g., Apatinib): These typically target the intracellular ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling.

Combining VEGFR-2 inhibitors with chemotherapy has emerged as a promising strategy to enhance anti-tumor efficacy. The proposed mechanisms for this synergy include:

  • Enhanced Chemotherapy Delivery: Normalization of the tumor vasculature by anti-angiogenic agents can improve the delivery and efficacy of cytotoxic drugs.

  • Overcoming Resistance: VEGFR-2 inhibition can counteract resistance mechanisms to chemotherapy.[1]

  • Complementary Mechanisms of Action: Targeting both the tumor vasculature and directly killing cancer cells can lead to a more potent anti-tumor response.[1]

Comparative Analysis of Preclinical Synergistic Effects

Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of combining VEGFR-2 inhibitors with various chemotherapy agents. Below is a summary of key findings for Ramucirumab and Apatinib in combination with common chemotherapeutics.

Quantitative Data Summary
VEGFR-2 Inhibitor Chemotherapy Agent Cancer Type Key Synergistic Effects (In Vitro/In Vivo) Reference
Ramucirumab PaclitaxelGastric Cancer- Potentiated inhibition of cell growth (synergistic) - Enhanced inhibition of cell cycle progression - Synergistic inhibition of VEGFR-2 expression - Stronger inhibition of PI3K/Akt/mTOR and MAPK pathways[1]
Apatinib Paclitaxel (TAX)Gastric Cancer- Synergistic inhibition of cell proliferation (CDI < 1) - Significant inhibition of xenograft tumor volume
Apatinib 5-Fluorouracil (5-FU)Gastric Cancer- Synergistic inhibition of cell proliferation (CDI < 1) - Decreased invasion and migration ability - Increased apoptosis (decreased Bcl-2, increased Bax) - Significant inhibition of xenograft tumor volume
Apatinib EtoposideOvarian Cancer- Higher overall response rate (ORR) and disease control rate (DCR) compared to apatinib monotherapy - Longer median progression-free survival (PFS)
Apatinib EtoposideSmall Cell Lung Cancer- Objective response rate (ORR) of 20.8% and disease control rate (DCR) of 90.6% in heavily pretreated patients.

CDI: Coefficient of Drug Interaction. A CDI < 1 indicates a synergistic effect.

Clinical Evidence of Synergistic Efficacy

The synergistic effects observed in preclinical models have been validated in several clinical trials, most notably in the treatment of advanced gastric cancer.

Quantitative Data Summary from Clinical Trials

Ramucirumab plus Paclitaxel in Advanced Gastric Cancer (RAINBOW Trial)

Endpoint Ramucirumab + Paclitaxel Placebo + Paclitaxel Hazard Ratio (HR) [95% CI] p-value Reference
Median Overall Survival (OS) 9.6 months7.4 months0.807 [0.678-0.962]0.017[2]
Median Progression-Free Survival (PFS) 4.4 months2.9 months0.635 [0.536-0.752]<0.0001[2]
Objective Response Rate (ORR) 28%16%-0.0001[2]
Disease Control Rate (DCR) 80%64%-<0.0001[2]

Apatinib plus Chemotherapy in Advanced Gastric Cancer

Combination Endpoint Result Reference
Apatinib + IrinotecanObjective Response Rate (ORR)18.99%
Disease Control Rate (DCR)39.24%
Apatinib + Chemotherapy ± Immunotherapy (First-line)Median Progression-Free Survival (PFS)10.9 months (combination) vs. 9.25 months (chemotherapy alone)
Objective Response Rate (ORR)65.9% (combination) vs. 36.8% (chemotherapy alone)

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 (KDR/Flk-1) Transmembrane Domain Kinase Domain VEGF-A->VEGFR-2:tm Binding & Dimerization PLCg PLCγ VEGFR-2:kd->PLCg PI3K PI3K VEGFR-2:kd->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK mTOR->Survival MAPK MAPK (ERK) MEK->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: VEGFR-2 signaling pathway activation and downstream effects.

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with VEGFR-2 Inhibitor, Chemotherapy, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, WST-1) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Synergy_Analysis Synergy Analysis (Combination Index) Viability_Assay->Synergy_Analysis Xenograft Establish Tumor Xenografts in Immunocompromised Mice InVivo_Treatment Treat with VEGFR-2 Inhibitor, Chemotherapy, and Combination Xenograft->InVivo_Treatment Tumor_Monitoring Monitor Tumor Growth and Body Weight InVivo_Treatment->Tumor_Monitoring IHC Immunohistochemistry (e.g., for MVD) Tumor_Monitoring->IHC Efficacy_Analysis Efficacy Analysis Tumor_Monitoring->Efficacy_Analysis

References

Comparative Safety Analysis of VEGFR-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the safety profiles of the clinical-stage VEGFR-2 inhibitor Rivoceranib (Apatinib) against established drugs and novel preclinical candidates.

This guide provides a comprehensive analysis of the safety profile of Rivoceranib (Apatinib), a selective VEGFR-2 inhibitor, in comparison to other approved VEGFR-2 targeting agents such as Sorafenib and Sunitinib. Furthermore, it incorporates preclinical safety data from various novel, experimental VEGFR-2 inhibitors to offer a broader perspective for researchers and drug development professionals. This comparative guide is intended to support informed decision-making in the development of next-generation anti-angiogenic therapies.

Introduction to VEGFR-2 Inhibition and Associated Toxicities

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Consequently, inhibitors of VEGFR-2 are a cornerstone of treatment for various solid tumors. However, the inhibition of VEGFR-2 signaling is also associated with a range of on-target and off-target toxicities, which can impact patient quality of life and treatment adherence. Common adverse effects of VEGFR-2 inhibitors include hypertension, hand-foot skin reaction, diarrhea, fatigue, and potential cardiovascular events.[2] Understanding the nuanced safety profiles of different VEGFR-2 inhibitors is crucial for the development of safer and more effective anti-cancer therapies.

Comparative Safety Profiles: Clinical-Stage and Approved Inhibitors

The following tables summarize the adverse event profiles of Rivoceranib (Apatinib), Sorafenib, and Sunitinib based on data from clinical trials. It is important to note that direct comparison of incidence rates across different trials can be challenging due to variations in study design, patient populations, and dosing regimens.

Table 1: Common Adverse Events (All Grades) of Selected VEGFR-2 Inhibitors in Clinical Trials

Adverse EventRivoceranib (Apatinib)SorafenibSunitinib
Hypertension 34.2% - 42.5%[3][4]33.3%[5]22.7%[5]
Hand-Foot Syndrome 7.3% (Grade ≥3)[1]50% - 54.6%[5]54.6%[5]
Diarrhea 29.3%[3]24.4% - 58%[5][6]10% (Grade 3/4) - 57%[7][8]
Fatigue/Asthenia 8.5% (Grade ≥3)[3]34% - 62%[9]57%[8]
Proteinuria 29.3%[3]22.7%[5]Not commonly reported as a primary AE
Decreased Appetite 42.3%[3]Commonly reportedCommonly reported
Stomatitis/Mucositis 7.5% (Grade ≥3)[4]Commonly reported61%[8]

Table 2: Grade ≥3 Adverse Events of Selected VEGFR-2 Inhibitors in Clinical Trials

Adverse EventRivoceranib (Apatinib)SorafenibSunitinib
Hypertension 17.9% - 32.7%[1][3]Commonly reported10% - 13%[7][8]
Anemia 10.4%[3]Not a leading Grade ≥3 AECommonly reported
Increased AST 9.4%[3]Commonly reportedCommonly reported
Asthenia 8.5%[3]3% - 11%[9]8% - 11%[8]
Proteinuria 7.5%[3]Not a leading Grade ≥3 AENot a leading Grade ≥3 AE
Hemorrhage One Grade 5 event (epistaxis) reported[4]2.4% with fatal outcome[10]Not a leading Grade ≥3 AE
Hand-Foot Syndrome 7.3%[1]Commonly reported16%[8]
Stomatitis 7.5%[4]Commonly reported6%[8]

Preclinical Safety Assessment of Novel VEGFR-2 Inhibitors

The preclinical evaluation of novel drug candidates is essential to predict potential toxicities in humans. Key assays include in vitro cytotoxicity against normal cells, genotoxicity assays, and in vivo toxicity studies in animal models. The following table presents a compilation of preclinical safety data for several recently developed experimental VEGFR-2 inhibitors. It is important to note that this data is from different compounds and studies, and serves as a representative overview of preclinical safety profiles.

Table 3: Preclinical Safety Data for Selected Novel VEGFR-2 Inhibitors

Compound IDAssay TypeCell Line/ModelResults
Compound 11 In vitro CytotoxicityWISH (normal human amnion)Good selectivity observed[1]
Compound 91e In vitro CytotoxicityWI-38 (normal human lung fibroblast)IC50: 63.41 µM
Compound 6 In vitro CytotoxicityNot specifiedGood selectivity reported[10]
Compound 4d In vitro CytotoxicityH9C2 (rat cardiomyocytes)IC50: 33.47 µM
Anginex In vivo ToxicityMouse xenograft modelNo signs of toxicity observed[11]
Imatinib Genotoxicity (Ames Test)Salmonella typhimuriumNot mutagenic[12]

Experimental Protocols

Detailed methodologies for key safety assessment experiments are crucial for the reproducibility and interpretation of results. Below are summaries of standard protocols for commonly employed assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Genotoxicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using strains of Salmonella typhimurium that are auxotrophic for histidine.[14][15]

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains.

  • Exposure: Mix the bacterial culture with the test compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the mixture on a minimal glucose agar (B569324) plate lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

In Vivo Rodent Toxicity Study (Following OECD Guidelines)

Acute and repeated-dose toxicity studies in rodents are conducted to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials. These studies generally follow OECD (Organisation for Economic Co-operation and Development) guidelines.

  • Animal Selection and Acclimatization: Use healthy, young adult rodents from a single strain. Allow for an acclimatization period before the study begins.

  • Dose Administration: Administer the test compound via the intended clinical route (e.g., oral gavage) at multiple dose levels, including a vehicle control group.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in behavior, appearance, and physiological functions. Record body weight and food/water consumption regularly.

  • Clinical Pathology: At the end of the study, collect blood and urine samples for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs and tissues for microscopic examination to identify any pathological changes.

Cardiovascular Safety (hERG Assay)

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro test to assess the potential of a compound to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.

  • Cell Culture: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells).

  • Electrophysiology: Employ the patch-clamp technique to measure the electrical current flowing through the hERG channels in individual cells.

  • Compound Application: Apply the test compound at various concentrations to the cells while recording the hERG current.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current by the test compound and calculate the IC50 value. A low IC50 value indicates a higher risk of QT prolongation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in VEGFR-2 signaling and the workflows of safety assessment can aid in understanding the context of the safety data.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Survival, Proliferation, Migration PKC->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell Rivoceranib Rivoceranib (Apatinib) Rivoceranib->VEGFR2 Inhibits (ATP-binding site) Preclinical_Safety_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_decision Decision Making Cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) Acute_Tox Acute Toxicity (Rodent) Cytotoxicity->Acute_Tox Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->Acute_Tox hERG hERG Assay hERG->Acute_Tox Repeat_Dose_Tox Repeated-Dose Toxicity (Rodent/Non-rodent) Acute_Tox->Repeat_Dose_Tox Risk_Assessment Safety Risk Assessment Repeat_Dose_Tox->Risk_Assessment Go_NoGo Go/No-Go for Clinical Development Risk_Assessment->Go_NoGo New_Compound New VEGFR-2 Inhibitor Candidate New_Compound->Cytotoxicity New_Compound->Genotoxicity New_Compound->hERG

References

Safety Operating Guide

Prudent Disposal of Vegfr-2-IN-45: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. For researchers and scientists engaged in drug development, handling potent compounds such as Vegfr-2-IN-45, a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, necessitates stringent adherence to proper disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, safeguarding both laboratory personnel and the environment.

All waste contaminated with this compound or similar research compounds must be treated as hazardous chemical waste.[1] Under no circumstances should this material be disposed of down the drain or in regular solid waste.[1] The following procedures outline the critical steps for the proper disposal of this compound.

Step-by-Step Disposal Protocol
  • Segregation at the Source:

    • Immediately segregate all waste streams containing this compound from non-hazardous waste at the point of generation.[1]

    • This includes unused stock solutions, leftover experimental solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, tubes, flasks, and vials) that has come into contact with the compound.[1]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1] The container must be made of a material compatible with any solvents used. For chemically contaminated sharps such as needles, blades, and broken glass, use a designated puncture-resistant sharps container.[2]

    • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.[1] If the liquid waste contains flammable solvents, ensure the container is appropriate for such materials.

  • Proper Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[1][3]

    • The label must include the full chemical name: "this compound."[1]

    • Also, specify the approximate concentration of the compound and list all solvents present in the waste mixture.[1]

    • It is crucial to record the accumulation start date on each container.[3]

  • Secure Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area.[1][3]

    • This storage area, often referred to as a Satellite Accumulation Area (SAA), must be under the control of laboratory personnel.[4]

    • Ensure that incompatible chemicals are stored separately to prevent accidental reactions.[3][4] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[4]

  • Disposal and Removal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Do not allow waste to accumulate beyond established limits or for extended periods.[3] Many regulations specify a maximum storage time within a laboratory.[5]

Quantitative Data for Handling and Disposal

The following table summarizes key quantitative data relevant to the handling and disposal of chemical waste in a laboratory setting.

ParameterGuidelineSource
Waste Accumulation Limit (Volume) Generally, no more than 25 gallons of total chemical waste per laboratory.[2]
Reactive Acutely Hazardous Waste Limit No more than 1 quart of reactive acutely hazardous chemical waste.[2]
Maximum Storage Time in Lab Up to six months for academic facilities. Partially filled, properly labeled containers may remain in a Satellite Accumulation Area for up to one year.[4][5]
Container Removal from SAA Within three days after the waste container becomes full.[4]
Experimental Protocols

While specific experimental protocols for this compound are proprietary to individual research projects, the disposal procedures outlined above are based on established safety guidelines for handling potent, biologically active small molecules in a laboratory setting. These procedures are derived from regulations and best practices established by organizations such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling cluster_3 Storage cluster_4 Disposal A This compound Waste Generated (Solid or Liquid) B Segregate at Point of Generation A->B C Solid Waste Container (Leak-proof, Labeled) B->C Solid D Liquid Waste Container (Sealed, Leak-proof, Labeled) B->D Liquid E Label Container: 'Hazardous Waste' 'this compound' Concentration & Solvents Accumulation Date C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS or Licensed Waste Contractor for Pickup F->G H Document Waste Disposal G->H

References

Essential Safety and Logistical Information for Handling Vegfr-2-IN-45

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of potent chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Vegfr-2-IN-45, a potent VEGFR-2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling similar potent small molecule inhibitors and information from available safety data for other VEGFR2 inhibitors.

Immediate Safety and Handling Protocols

When working with this compound, a risk assessment should be conducted to ensure all potential hazards are identified and mitigated. The following PPE and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where the compound is handled.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised when handling the pure compound or concentrated solutions.
Body Protection Laboratory CoatA buttoned lab coat must be worn to protect skin and personal clothing.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling Procedures

Proper handling techniques are critical to prevent contamination and accidental exposure.

Preparation of Solutions:

  • Weighing: The solid compound should be weighed in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store the compound and its solutions in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.

General Laboratory Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Ensure that an eyewash station and safety shower are readily accessible.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials, including unused compound, contaminated PPE (gloves, lab coats), and labware (pipette tips, tubes), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

Disposal Method:

  • Dispose of all hazardous waste through a licensed and certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.

VEGFR-2 Signaling Pathway

This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the signaling pathway that this compound targets is crucial for its application in research. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that are critical for angiogenesis, the formation of new blood vessels.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Vascular_Permeability Vascular Permeability Ca2->Vascular_Permeability RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration AKT Akt PI3K->AKT Activates Cell_Survival Cell Survival AKT->Cell_Survival Vegfr_2_IN_45 This compound Vegfr_2_IN_45->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

This guide provides a foundation for the safe and effective handling of this compound. Adherence to these protocols is essential for protecting laboratory personnel and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.